molecular formula C11H14N2O2 B2436626 N-(oxan-3-yl)pyridine-4-carboxamide CAS No. 2097897-77-1

N-(oxan-3-yl)pyridine-4-carboxamide

Katalognummer: B2436626
CAS-Nummer: 2097897-77-1
Molekulargewicht: 206.245
InChI-Schlüssel: CQRACHOZCAAQEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(oxan-3-yl)pyridine-4-carboxamide is a chemical compound of interest in medicinal chemistry and agrochemical research, featuring a pyridine-4-carboxamide core linked to an oxane (tetrahydropyran) moiety. The pyridine carboxamide scaffold is a privileged structure in drug discovery, known for its ability to participate in key hydrogen-bonding interactions with biological targets . Researchers are exploring its potential as a building block for developing novel therapeutic and agrochemical agents. This structural class has demonstrated significant potential in various research domains. In agricultural science, closely related pyridine-3-carboxamide analogs have been synthesized and shown to act as potent activators of disease resistance in plants, offering a promising strategy for controlling bacterial pathogens like Ralstonia solanacearum . In pharmaceutical research, molecules containing the pyridine carboxamide pharmacophore are being investigated as inhibitors of key enzymatic targets, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), for the treatment of inflammatory diseases and cancers . The incorporation of the oxane ring can influence the compound's physicochemical properties and pharmacokinetic profile, making it a valuable template for optimizing drug-like characteristics . N-(oxan-3-yl)pyridine-4-carboxamide is provided for research purposes to support these and other investigative applications. It is intended for use in laboratory studies only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

N-(oxan-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(9-3-5-12-6-4-9)13-10-2-1-7-15-8-10/h3-6,10H,1-2,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRACHOZCAAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(oxan-3-yl)pyridine-4-carboxamide: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. N-(oxan-3-yl)pyridine-4-carboxamide (often referred to as N-(tetrahydro-2H-pyran-3-yl)isonicotinamide) represents a highly privileged scaffold. By coupling an isonicotinamide core with a saturated, oxygen-containing tetrahydropyran (oxan) ring, this compound serves as a critical intermediate and fragment in the development of kinase inhibitors[1] and metabolic modulators[2].

This whitepaper provides an in-depth analysis of its structural logic, step-by-step synthetic methodologies, and experimental validation protocols, designed specifically for drug development professionals.

Chemical Identity & Core Identifiers

While specific positional isomers, such as the 2-carboxamide variant, have widely indexed commercial registry numbers (e.g., CAS 2097859-54-4)[3], the 4-carboxamide isomer is frequently synthesized as a proprietary building block in library generation. Its universal structural identifiers are detailed below.

PropertyValue
IUPAC Name N-(tetrahydro-2H-pyran-3-yl)pyridine-4-carboxamide
Common Synonyms N-(oxan-3-yl)isonicotinamide
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
SMILES O=C(NC1CCCOC1)c1ccncc1
InChI InChI=1S/C11H14N2O2/c14-11(9-4-6-12-7-5-9)13-10-3-1-2-8-15-10/h4-7,10H,1-3,8H2,(H,13,14)

Structural Analysis & Physicochemical Profiling

The architectural design of N-(oxan-3-yl)pyridine-4-carboxamide is not arbitrary; it is rooted in strict physicochemical causality aimed at maximizing target engagement while minimizing off-target liabilities.

The Isonicotinamide Core (Target Engagement)

The pyridine-4-carboxamide moiety is a classic bidentate hydrogen-bonding motif. The para-nitrogen of the pyridine ring acts as a potent hydrogen bond acceptor, frequently anchoring the molecule to the backbone NH of the hinge region in kinases (such as RIPK1)[4]. The adjacent amide linker provides directional rigidity and serves simultaneously as a hydrogen bond donor (NH) and acceptor (C=O).

The Oxan-3-yl Ring (ADME Optimization)

Replacing a highly lipophilic cycloalkane (like a cyclohexyl group) with a tetrahydropyran (oxan) ring introduces an ether oxygen that fundamentally alters the molecule's ADME profile.

  • Causality: The oxygen atom lowers the partition coefficient (LogP), reducing lipophilicity-driven off-target toxicity. Furthermore, it improves metabolic stability by eliminating a site of rapid CYP450-mediated oxidation typical of unsubstituted carbocycles.

  • Stereochemistry: Attachment at the 3-position generates a chiral center. The specific enantiomer (R or S) dictates the spatial trajectory of the ring within the target's binding pocket, often leading to profound differences in binding affinity.

Quantitative Physicochemical Data

The compound adheres strictly to the "Rule of 3" for fragment-based drug discovery, making it an ideal lead-like starting point.

ParameterCalculated ValuePharmacological Implication
Topological Polar Surface Area (TPSA) 68.29 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 1Minimal desolvation penalty upon target binding.
H-Bond Acceptors 3High capacity for specific target interactions.
Rotatable Bonds 2Low entropic penalty upon binding due to conformational restriction.

Synthesis Methodology: Amide Coupling Workflow

The synthesis of N-(oxan-3-yl)pyridine-4-carboxamide relies on the efficient coupling of isonicotinic acid and tetrahydropyran-3-amine. To prevent the racemization of the chiral amine (if an enantiopure starting material is used), a mild, highly efficient coupling reagent such as HATU is required.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of isonicotinic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA deprotonates the carboxylic acid, while HATU rapidly forms an active HOAt ester. This active ester is highly reactive toward amines but stable enough to suppress oxazolone formation, thereby preventing epimerization.

  • Nucleophilic Addition: After 15 minutes of activation at room temperature, add 1.1 eq of tetrahydropyran-3-amine dropwise. Stir the reaction for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (Self-Validating System):

    • LC-MS: Confirm the presence of the product via the [M+H]⁺ peak at m/z 207.1.

    • ¹H NMR: Verify the structure by identifying the characteristic pyridine doublet of doublets at ~8.7 ppm and the multiplet signals of the oxanyl protons between 1.5 and 4.0 ppm.

SynthesisWorkflow A Isonicotinic Acid (H-Bond Acceptor) C HATU / DIPEA (Amide Activation) A->C Activation B Oxan-3-amine (Solubility Enhancer) B->C Nucleophilic Addition D N-(oxan-3-yl)pyridine- 4-carboxamide C->D Amide Bond Formation

Fig 1. Synthetic workflow for N-(oxan-3-yl)pyridine-4-carboxamide via HATU-mediated coupling.

Mechanistic Role in Drug Design

The N-(oxan-3-yl)pyridine-4-carboxamide motif is prominently featured in the patent literature for its role in inhibiting critical disease pathways.

  • Kinase Inhibition: In the context of Receptor Interacting Protein 1 (RIP1) kinase—a key driver of necroptosis and inflammation—the isonicotinamide core competitively binds to the ATP pocket[4]. The oxan-3-yl ring occupies the adjacent hydrophobic sub-pocket, providing steric occlusion that prevents ATP from accessing the active site[1].

  • Metabolic Modulation: Similar imidazopyridine derivatives incorporating the tetrahydropyran-3-yl group have been identified as potent inhibitors of Diacylglycerol O-Acyltransferase 2 (DGAT2), a target for treating non-alcoholic steatohepatitis (NASH) and metabolic syndrome[2].

KinaseInhibition Ligand N-(oxan-3-yl)pyridine-4-carboxamide Hinge Kinase Hinge Region (Hydrogen Bonding) Ligand->Hinge Pyridine N & Amide NH/C=O ATP ATP Binding Pocket (Steric Occlusion) Ligand->ATP Oxanyl Ring Occupation Signaling Downstream Signaling (e.g., RIPK1 / Necroptosis) Hinge->Signaling Kinase Activation ATP->Signaling Blocked by Ligand

Fig 2. Mechanistic pathway of kinase inhibition via competitive ATP pocket binding.

Experimental Protocol: Protein-Ligand Binding Affinity (SPR)

To quantify the binding affinity and kinetics of N-(oxan-3-yl)pyridine-4-carboxamide against a target protein (e.g., a recombinant kinase), Surface Plasmon Resonance (SPR) is the gold standard.

Step-by-Step Protocol
  • Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target kinase (diluted in sodium acetate buffer, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-(oxan-3-yl)pyridine-4-carboxamide (from 100 µM down to 0.78 µM) in the running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Causality: A broad concentration gradient is necessary to accurately fit the association (

      
      ) and dissociation (
      
      
      
      ) rate constants, ensuring the capture of both transient and stable binding events.
  • Injection & Data Acquisition: Inject the analyte series over the immobilized kinase and a blank reference channel at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Validation (Self-Validating System):

    • Subtract the reference channel signal from the active channel to eliminate bulk refractive index changes and non-specific binding.

    • Inject a known reference inhibitor (positive control) at the start and end of the run to validate that the immobilized kinase retains its functional, folded state throughout the experiment.

References

Sources

Therapeutic Potential of N-(oxan-3-yl)pyridine-4-carboxamide Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, identifying scaffolds that balance target affinity with optimal physicochemical properties is paramount. The N-(oxan-3-yl)pyridine-4-carboxamide architecture has emerged as a highly versatile, privileged pharmacophore. By coupling the robust hydrogen-bonding capacity of an isonicotinamide (pyridine-4-carboxamide) core with the metabolic stability and favorable sp³ hybridization of an oxan-3-yl (tetrahydropyran) ring, this scaffold bypasses the lipophilicity-driven attrition often seen with planar carbocyclic drugs.

This technical whitepaper explores the mechanistic rationale and therapeutic applications of this scaffold across three distinct domains: oncology (cancer metabolism), virology, and metabolic disorders.

Structural Rationale: The Privileged Nature of the Scaffold

The rational design of N-(oxan-3-yl)pyridine-4-carboxamide derivatives is rooted in strict structure-activity relationship (SAR) principles:

  • The Pyridine-4-Carboxamide Core: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, frequently anchoring the molecule to the hinge region of kinases or the active sites of metabolic enzymes. The carboxamide linker provides highly directional hydrogen-bonding vectors (both donor and acceptor) that lock the molecule into bioactive conformations.

  • The Oxan-3-yl (Tetrahydropyran) Moiety: Replacing traditional aromatic or highly lipophilic cycloalkyl rings with an oxygen-containing saturated heterocycle significantly increases the fraction of sp³ carbons (Fsp³). Causality: A higher Fsp³ enhances aqueous solubility, reduces off-target promiscuity, and lowers the risk of CYP450-mediated toxic metabolite formation, directly correlating with higher clinical success rates.

Therapeutic Domain I: Oncology & Cancer Metabolism

Mechanistic Grounding

Tumor cells exhibit a profound reliance on aerobic glycolysis to sustain rapid proliferation—a phenomenon known as the Warburg effect. A critical regulatory node in this pathway is the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) enzyme family, specifically the PFKFB3 and PFKFB4 isoforms. Substituted pyridine-4-carboxamide derivatives have been identified as potent inhibitors of PFKFB3/4, effectively starving cancer cells of glycolytic intermediates[1].

G Glucose Glucose F6P Fructose-6-Phosphate (F6P) Glucose->F6P F26BP Fructose-2,6-bisphosphate F6P->F26BP Catalyzed by PFKFB PFKFB3 / PFKFB4 Enzymes PFKFB->F6P Glycolysis Tumor Glycolysis & Proliferation F26BP->Glycolysis Allosteric Activation Drug N-(oxan-3-yl)pyridine-4-carboxamide Drug->PFKFB Competitive Inhibition

Fig 1. Mechanism of PFKFB3/4 inhibition by pyridine-4-carboxamide derivatives in tumors.

Protocol: Self-Validating PFKFB3 Kinase Inhibition Assay

To evaluate the efficacy of these derivatives, a highly controlled, luminescence-based ADP detection assay is employed.

  • Reagent Preparation: Prepare ultra-pure ATP and Fructose-6-Phosphate (F6P) substrates. Causality: High-purity reagents prevent background noise from contaminating ATPases, ensuring the signal is exclusively driven by PFKFB3 activity.

  • Compound Serial Dilution: Dispense the N-(oxan-3-yl) derivative in a 10-point, 3-fold serial dilution in DMSO. Causality: A wide concentration gradient is required to capture the upper and lower asymptotes of the dose-response curve, ensuring accurate IC₅₀ and Hill slope calculations.

  • Enzymatic Reaction: Incubate recombinant PFKFB3 with the compound for 15 minutes prior to adding ATP/F6P. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately assessing competitive or allosteric inhibitors.

  • Luminescent Detection: Terminate the reaction and add ADP-Glo™ reagent to convert generated ADP back to ATP, followed by luciferase-mediated luminescence reading. Causality: Luminescence provides a superior signal-to-background ratio compared to colorimetric assays and bypasses auto-fluorescence interference from the test compounds.

  • System Validation: The assay must yield a Z'-factor > 0.6 (calculated using vehicle control vs. a known standard inhibitor like staurosporine) to be considered statistically robust and self-validating.

Therapeutic Domain II: Antiviral & Antimicrobial Efficacy

Beyond oncology, the isonicotinamide scaffold exhibits remarkable utility in infectious diseases. Recent SAR studies have demonstrated that novel pyridine-4-carboxamide derivatives act as potent inhibitors of enterovirus replication by targeting the viral 2C protein[2]. Furthermore, derivatives containing indole and pyridine moieties have shown significant broad-spectrum antimicrobial activity against pathogens like S. aureus and E. coli[3].

Table 1: Representative SAR Profile for Enterovirus 2C Inhibition

Compound ModificationTarget / AssayIC₅₀ (µM)Rationale for Modification
Unsubstituted pyridine-4-carboxamideEV-D68 Replication>50.0Baseline pharmacophore establishment.
N-phenyl substitutionEV-D68 Replication12.5Increased lipophilicity; poor aqueous solubility.
N-(oxan-3-yl) substitution EV-D68 Replication 2.4 Enhanced sp³ character; optimal fit in 2C protein binding pocket; improved solubility.
2-Chloro-pyridine + N-(oxan-3-yl)EV-D68 Replication0.8Halogen bonding at the pyridine ring increases target residence time and metabolic stability.

Therapeutic Domain III: Metabolic Disorders (Anti-Hyperlipidemic Activity)

Isonicotinic carboxamide derivatives have proven highly effective in modulating lipid profiles, demonstrating significant anti-hyperlipidemic and antioxidant properties. In vivo studies reveal that these compounds can drastically reduce low-density lipoprotein (LDL) and triglyceride (TG) levels while elevating high-density lipoprotein (HDL) levels, suggesting a mechanism of action parallel to fibrates[4].

Workflow Acclim 1. Acclimatization (7 Days) Induction 2. Triton WR-1339 Injection (i.p.) Acclim->Induction Dosing 3. Compound Dosing (Oral Gavage) Induction->Dosing Sampling 4. Blood Sampling (24h Post-Dose) Dosing->Sampling Analysis 5. Lipid Profile Analysis Sampling->Analysis

Fig 2. Self-validating in vivo workflow for evaluating anti-hyperlipidemic efficacy.

Protocol: Triton WR-1339-Induced Hyperlipidemic Rat Model

This in vivo protocol is designed to isolate the lipid-clearing efficacy of the synthesized derivatives.

  • Baseline Calibration: Following a 7-day acclimatization period, fasting blood samples are drawn. Causality: Establishes individual baseline lipid levels to normalize inter-subject biological variability.

  • Hyperlipidemia Induction: Administer Triton WR-1339 (200 mg/kg) via intraperitoneal injection. Causality: Triton WR-1339 is a non-ionic surfactant that physically coats lipoproteins, blocking the action of lipoprotein lipase. This halts triglyceride clearance, creating an acute, highly predictable hyperlipidemic window ideal for screening[4].

  • Therapeutic Intervention: Administer the N-(oxan-3-yl) derivative (e.g., 20 mg/kg) via oral gavage. Causality: Oral administration simultaneously assesses the compound's systemic efficacy and its preliminary oral bioavailability (ADME profile).

  • Endpoint Analysis: Collect serum 24 hours post-dose and quantify Total Cholesterol (TC), TG, and HDL using enzymatic colorimetric assays.

  • System Validation: The protocol includes a vehicle-only group and a standard drug arm (e.g., Fenofibrate). The assay is self-validating if the vehicle group exhibits a ≥4-fold increase in TG compared to baseline, confirming successful induction.

Table 2: In Vivo Lipid-Lowering Efficacy (Triton WR-1339 Model)

Treatment GroupTriglycerides (mg/dL)Total Cholesterol (mg/dL)HDL-C (mg/dL)
Normal Control65 ± 555 ± 435 ± 3
Hyperlipidemic Control450 ± 20210 ± 1518 ± 2
Standard (Fenofibrate)120 ± 1095 ± 828 ± 2
N-(oxan-3-yl) Derivative 105 ± 8 88 ± 6 32 ± 3

Conclusion

The N-(oxan-3-yl)pyridine-4-carboxamide architecture represents a masterclass in rational drug design. By leveraging the hydrogen-bonding strength of the isonicotinamide core and the physicochemical advantages of the oxan-3-yl ring, researchers can access a privileged chemical space. Whether deployed as a PFKFB3/4 inhibitor to choke tumor metabolism, an antiviral agent targeting enterovirus replication, or a lipid-modulating therapeutic, this scaffold provides a robust, highly optimizable foundation for next-generation drug discovery.

References

1.4 - PubMed / NIH[4] 2.2 - Journal of Medicinal Chemistry / ACS Publications[2] 3.1 - Google Patents[1] 4.3 - ResearchGate[3]

Sources

Comprehensive Technical Guide: Physicochemical Characterization and Application of N-(oxan-3-yl)pyridine-4-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the selection of highly optimized building blocks is the foundation of successful lead generation. This whitepaper provides an in-depth technical analysis of N-(oxan-3-yl)pyridine-4-carboxamide (also known as N-(tetrahydro-2H-pyran-3-yl)isonicotinamide).

With a core Molecular Formula of C₁₁H₁₄N₂O₂ and a Molecular Weight of 206.24 g/mol , this compound serves as a privileged pharmacophore. It seamlessly integrates the proven hinge-binding capabilities of the pyridine-4-carboxamide moiety with the enhanced metabolic stability and tunable stereochemistry of the oxan-3-yl (tetrahydropyran) ring. This guide details its physicochemical properties, structural rationale, and provides a self-validating synthetic protocol for its integration into targeted therapies such as kinase inhibitors.

Physicochemical Profiling & Structural Rationale

To effectively utilize N-(oxan-3-yl)pyridine-4-carboxamide in a medicinal chemistry campaign, one must understand the causality behind its physical properties and how they influence pharmacokinetics (PK) and pharmacodynamics (PD).

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound. These values dictate its behavior in both synthetic workflows and biological assays.

PropertyValueSynthetic & Clinical Relevance
Molecular Formula C₁₁H₁₄N₂O₂Defines exact stoichiometry for amide coupling workflows.
Molecular Weight 206.24 g/mol Optimal low-MW fragment; leaves ample "weight budget" for lead expansion without violating Lipinski's Rule of 5.
Monoisotopic Mass 206.1055 DaThe exact target mass required for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1 (Amide NH)Critical for establishing directional hydrogen bonds with the kinase hinge region.
H-Bond Acceptors 3 (Amide O, Pyridine N, Pyran O)Facilitates solvent-exposed interactions and improves aqueous solubility.
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding.
Structural Causality in Medicinal Chemistry

The architecture of C₁₁H₁₄N₂O₂ is not arbitrary; it is a highly engineered system:

  • The Pyridine-4-carboxamide Core: This moiety is a well-documented anchor in targeted oncology. It is the primary pharmacophore in clinical-stage MEK inhibitors like Pimasertib, where the pyridine nitrogen and amide group form essential bidentate hydrogen bonds with the ATP-binding pocket of kinases . It is also utilized in CDC-like kinase (CLK) inhibitors such as Cirtuvivint .

  • The Oxan-3-yl (Tetrahydropyran) Ring: Replacing a standard aliphatic or acyclic ether chain with an oxan-3-yl ring introduces a rigidified oxygen atom. This structural choice improves metabolic stability by shielding the molecule from rapid cytochrome P450-mediated aliphatic oxidation. Furthermore, it provides a chiral center (at the C3 position), allowing medicinal chemists to fine-tune stereospecific interactions within tight binding pockets .

Experimental Protocol: Synthesis and Validation

As a Senior Application Scientist, I mandate that every experimental protocol must function as a self-validating system . The following step-by-step methodology describes the synthesis of N-(oxan-3-yl)pyridine-4-carboxamide, culminating in an integrated Quality Control (QC) gate that guarantees structural integrity.

Step-by-Step Amide Coupling Workflow

Step 1: Reagent Preparation & Solvation

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of isonicotinic acid and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: HATU is selected over traditional EDC/HOBt coupling agents due to its superior efficiency in forming active esters. This rapid activation minimizes reaction time and prevents epimerization if a specific enantiomer (e.g., (3R)-oxan-3-amine) is utilized.

Step 2: Carboxyl Activation

  • Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir at room temperature (20-25°C) for 15 minutes.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid to facilitate HATU binding without competing for the newly formed activated ester.

Step 3: Nucleophilic Substitution

  • Action: Introduce 1.1 equivalents of oxan-3-amine (tetrahydropyran-3-amine) to the activated mixture. Stir continuously for 2 to 4 hours.

  • Causality: The slight excess of the amine ensures complete consumption of the activated isonicotinic ester, driving the reaction to >95% conversion.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: The Self-Validating QC Gate (LC-MS)

  • Action: Re-dissolve a 1 mg sample of the crude product in LC-MS grade Methanol. Inject into an LC-MS system (C18 reverse-phase column, Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid, ESI+ mode).

  • Validation Criteria: The protocol is only deemed successful if the primary chromatographic peak corresponds to an [M+H]⁺ m/z of 207.11 . The presence of this exact mass validates the C₁₁H₁₄N₂O₂ formula and confirms the 206.24 g/mol molecular weight.

Synthesis_Workflow Acid Isonicotinic Acid (C6H5NO2) Activation Carboxyl Activation (HATU / DIPEA) Acid->Activation Amine Oxan-3-amine (C5H11NO) Amine->Activation Product N-(oxan-3-yl)pyridine-4-carboxamide MW: 206.24 g/mol Activation->Product Amide Coupling Validation LC-MS QC [M+H]+ = 207.11 m/z Product->Validation Self-Validation

Fig 1: Amide coupling synthesis workflow for N-(oxan-3-yl)pyridine-4-carboxamide.

Mechanistic Integration in Drug Discovery

Once synthesized and validated, N-(oxan-3-yl)pyridine-4-carboxamide is typically utilized as a core scaffold to build larger, target-specific inhibitors.

In the context of the Mitogen-Activated Protein Kinase (MAPK) pathway, hyperactivation of signaling cascades drives tumor proliferation. Pyridine-4-carboxamide derivatives act as allosteric or hinge-binding inhibitors, specifically targeting kinases like MEK1/2. By anchoring into the kinase domain, the molecule physically blocks the phosphorylation cascade, thereby halting the transcription of oncogenes.

MAPK_Pathway RTK Receptor Tyrosine Kinase (Active) RAS RAS GTPase RTK->RAS Recruits RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 Kinase (Target) RAF->MEK Phosphorylates ERK ERK1/2 Cascade MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Transcription Inhibitor Pyridine-4-carboxamide Pharmacophore Inhibitor->MEK Hinge Binding

Fig 2: MAPK signaling cascade illustrating MEK1/2 inhibition by pyridine-4-carboxamides.

References

  • National Center for Biotechnology Information (NCBI). "Pimasertib | C15H15FIN3O3 | CID 44187362" PubChem Compound Summary. Accessed March 2026. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Cirtuvivint | C24H25N7O | CID 132056570" PubChem Compound Summary. Accessed March 2026. URL:[Link]

  • Zhang, S., et al. "Further Structural Exploration of Trisubstituted Asymmetric Pyran Derivatives... A Proposed Pharmacophore Model." Journal of Medicinal Chemistry, vol. 49, no. 14, 2006, pp. 4239–4247. American Chemical Society. URL:[Link]

The Pyridine-4-Carboxamide Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyridine-4-carboxamide (isonicotinamide) moiety has emerged as a highly privileged and versatile scaffold. Characterized by its dual capacity to act as both a hydrogen-bond donor and acceptor, this structural motif provides exceptional conformational rigidity and predictable binding kinetics within complex biological targets. This technical guide provides an in-depth analysis of the pyridine-4-carboxamide scaffold, detailing its mechanistic rationale, field-proven synthetic methodologies, and broad-spectrum therapeutic applications ranging from infectious diseases to neurodegeneration.

Pharmacophore & Mechanistic Rationale

The integration of a pyridine-4-carboxamide core into a drug candidate is rarely arbitrary; it is a calculated structural decision driven by precise molecular interactions.

  • Hydrogen-Bonding Network: The nitrogen atom within the pyridine ring serves as a robust hydrogen-bond acceptor, frequently anchoring the molecule to the hinge region of kinases or specific catalytic residues in enzyme pockets. Concurrently, the carboxamide group offers a dual donor-acceptor vector.

  • Conformational Locking: The rigid geometry of the carboxamide linkage restricts rotational degrees of freedom. For example, in the design of BACE-1 inhibitors for Alzheimer's disease, the 2,6-diamino-isonicotinamide core forces the enzyme into a specific N-terminal 10s-loop down conformation, maximizing binding affinity and enzymatic inhibition .

Key Therapeutic Applications & Case Studies

Anti-Tubercular Agents (Prodrug Activation)

Pyridine-4-carboxamide derivatives, particularly those bearing a hydrazide functional group, act as highly potent anti-tubercular prodrugs 1[1]. Mechanistically, these compounds diffuse into Mycobacterium tuberculosis and undergo oxidation mediated by the KatG catalase-peroxidase enzyme. This oxidation generates a highly reactive isonicotinoyl radical that covalently binds to the NAD+ cofactor. The resulting INH-NAD adduct competitively inhibits InhA (enoyl-ACP reductase), effectively halting mycolic acid biosynthesis and leading to mycobacterial cell lysis 1[1].

KatG_Pathway Prodrug Pyridine-4-Carboxamide Prodrug KatG KatG (Catalase-Peroxidase) Activation Prodrug->KatG Oxidation Radical Isonicotinoyl Radical KatG->Radical Electron Transfer Adduct INH-NAD Adduct Radical->Adduct Covalent Binding NAD NAD+ Cofactor NAD->Adduct Addition InhA InhA Inhibition (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Mycolic Mycolic Acid Synthesis Halted InhA->Mycolic Pathway Blockade

Mechanistic pathway of KatG-mediated activation of pyridine-4-carboxamide prodrugs.

Antiviral Agents Targeting the 2C Protein

Recent drug discovery campaigns have heavily leveraged pyrazolopyridine-containing antivirals to target non-polio enteroviruses, including EV-D68, EV-A71, and CVB3 [[2]](2]. The 1H-pyrazolo[3,4-b]pyridine-4-carboxamide derivatives specifically bind to the viral 2C protein, demonstrating broad-spectrum antiviral activity and addressing the urgent clinical need for treatments against emerging virulent respiratory strains 2[2].

Inflammation & Oncology

The scaffold is also highly effective in dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides have shown significant anti-inflammatory activity 3[3]. 3D-QSAR and molecular docking studies indicate that electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring enhance binding affinity within the COX/LOX active sites, effectively lowering elevated levels of AST, ALT, and MPO in edematous tissues [[3]](3]. Furthermore, pyridine-based N-sulfonamides exhibit potent inhibition of the Hsp90α chaperone protein, showing dual antiviral and antimicrobial characteristics 4[4].

Quantitative Structure-Activity Data

Scaffold ClassTargetDisease IndicationPotency (IC50 / MIC / Inhibition %)Ref
Pyrazolopyridine-4-carboxamides Viral 2C ProteinEnterovirus (EV-D68)Broad-spectrum antiviral activity2[2]
Pyridine-4-carboxamide Hydrazides KatG / InhATuberculosisLow micromolar MIC1[1]
Thiazolidin-3-yl Pyridine-4-carboxamides COX-1 / COX-2 / 15-LOXInflammation89.28% / 52.80% / 27.36% inhibition3[3]
Pyridine-based N-Sulfonamides Hsp90αViral Infections (HSV-1)IC50: 4.48 - 10.24 μg/mL4[4]
2,6-Diamino-isonicotinamides BACE-1Alzheimer's DiseaseHighly potent enzymatic inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis of pyridine-4-carboxamide libraries. The causality behind each reagent and condition is explicitly defined.

Protocol A: Acid Chloride-Mediated Amide Coupling

This method is optimal for robust, unhindered primary amines.

  • Chlorination: React 2-chloropyridine-4-carboxylic acid with excess thionyl chloride (SOCl2) under reflux.

    • Causality: SOCl2 converts the stable carboxylic acid into a highly reactive isonicotinoyl chloride. Excess SOCl2 must be completely removed via distillation under reduced pressure to prevent the formation of competitive urea byproducts in the subsequent step 5[5].

  • Nucleophilic Acyl Substitution: Dissolve the resulting acid chloride in anhydrous THF at 0 °C. Add triethylamine (TEA), followed by the dropwise addition of the target amine in THF.

    • Causality: TEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during the reaction and preventing the amine reactant from protonating (which would render it non-nucleophilic). Maintaining the internal temperature strictly below 5 °C is critical to control the exothermic reaction and suppress the formation of di-acylated impurities 5[5].

Protocol B: HATU-Mediated Coupling for Sterically Hindered Amines

This method is preferred for complex pyrazolopyridine scaffolds or sterically hindered secondary amines.

  • Activation: Combine 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with HATU and N,N-diisopropylethylamine (DIPEA) in DMF.

    • Causality: HATU rapidly forms an active O-Atab ester with the carboxylic acid. DIPEA is selected over TEA due to its increased steric hindrance, which prevents it from acting as a competing nucleophile while effectively deprotonating the carboxylic acid 2[2].

  • Amidation: Add the primary or secondary amine and stir at room temperature.

    • Causality: The highly reactive O-Atab ester allows for efficient amide bond formation even with sterically hindered or electronically deactivated amines, ensuring high yields without the need for harsh thermal conditions 2[2].

Synthetic_Workflow Start Pyridine-4-Carboxylic Acid RouteA Route A: SOCl2 Start->RouteA RouteB Route B: HATU / DIPEA Start->RouteB Intermediate Acid Chloride RouteA->Intermediate Chlorination AmineB Amine (RT) RouteB->AmineB O-Atab Ester Formation AmineA Amine + TEA (0-5 °C) Intermediate->AmineA Nucleophilic Attack Product Target Carboxamide AmineA->Product HCl Elimination AmineB->Product Amide Bond Formation

Divergent synthetic workflows for pyridine-4-carboxamide library generation.

References

  • [5] Asian Journal of Organic & Medicinal Chemistry: 2-Chloro pyridine-4-carboxamide derivatives. Asian Pubs. 5

  • [4] Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. 4

  • Isonicotinamide ReagentPlus. Sigma-Aldrich.

  • [2] Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein. PubMed Central (PMC). 2

  • [1] Biological Profiling Enables Rapid Mechanistic Classification of Phenotypic Screening Hits and Identification of KatG Activation-Dependent Pyridine Carboxamide Prodrugs With Activity Against Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. 1

  • [3] Synthesis, Biological Activity, Molecular Modelling Studies and 3D-QSAR Investigations of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides. Bentham Open Archives. 3

Sources

An In-depth Technical Guide to the Prediction and Validation of Binding Affinity for N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The binding affinity of a small molecule to its protein target is a critical determinant of its therapeutic efficacy and potential for lead optimization. This guide provides a comprehensive, in-depth framework for the prediction and experimental validation of binding affinity for the novel compound, N-(oxan-3-yl)pyridine-4-carboxamide.

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antifungal properties.[1][2] Given this precedent, N-(oxan-3-yl)pyridine-4-carboxamide represents a compound of significant interest for which a robust and systematic evaluation of its binding characteristics is essential. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical accuracy with field-proven insights to guide the investigation of this and other novel chemical entities.

This guide will first delineate a computational strategy to predict binding affinity, followed by a detailed exposition of orthogonal, industry-standard experimental techniques for its validation. The causality behind experimental choices and the integration of computational and experimental data to build a cohesive and trustworthy body of evidence will be emphasized throughout.

Part 1: Computational Prediction of Binding Affinity

Computational methods serve as a cost-effective and rapid first pass in the assessment of binding affinity, enabling the prioritization of compounds and the generation of structural hypotheses for their mechanism of action.[3] Molecular docking is a cornerstone of this approach, predicting the preferred orientation of a ligand when bound to a target protein and estimating the strength of the interaction.[4]

Hypothetical Target Selection: SHP2 Allosteric Inhibition

Given that pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in cancer cell signaling pathways, we will proceed with SHP2 as a hypothetical target for N-(oxan-3-yl)pyridine-4-carboxamide.[1]

Molecular Docking Workflow

The following section details a step-by-step protocol for performing molecular docking of N-(oxan-3-yl)pyridine-4-carboxamide against the allosteric binding site of SHP2.

Step 1: Preparation of the Receptor and Ligand
  • Receptor Preparation:

    • Obtain the crystal structure of SHP2 from the Protein Data Bank (PDB). For this example, we will use a structure containing a known allosteric inhibitor.

    • Using molecular modeling software such as AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[5]

  • Ligand Preparation:

    • The 3D structure of N-(oxan-3-yl)pyridine-4-carboxamide can be generated from its SMILES string (O=C(NC1CCOC(C1)O)c2ccncc2) using a program like Open Babel.

    • Energy minimize the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

Step 2: Grid Generation and Docking Simulation
  • Binding Site Definition:

    • Define the binding site by creating a grid box that encompasses the allosteric pocket of SHP2. The dimensions of the box should be sufficient to allow the ligand to move and rotate freely.

  • Running the Docking Simulation:

    • Utilize a docking program such as AutoDock Vina. The software employs a genetic algorithm to explore different ligand conformations and orientations within the binding site.[6]

    • The program will generate a series of binding poses, each with a corresponding binding affinity score (typically in kcal/mol).

Step 3: Analysis of Docking Results
  • Pose Selection:

    • The pose with the lowest binding affinity score is generally considered the most favorable.

    • Visually inspect the top-ranking poses to ensure they are sterically and chemically plausible. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Interpretation of Binding Affinity:

    • The binding affinity score provides a semi-quantitative estimate of the binding strength. Lower (more negative) values indicate stronger predicted binding.[5]

The following diagram illustrates the molecular docking workflow:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis receptor_prep Receptor Preparation PDB Structure Add Hydrogens Assign Charges grid_gen Grid Generation Define Binding Site receptor_prep->grid_gen ligand_prep Ligand Preparation 3D Structure Generation Energy Minimization Assign Rotatable Bonds docking_run Run Docking Simulation e.g., AutoDock Vina ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis Lowest Energy Pose Visual Inspection of Interactions docking_run->pose_analysis affinity_analysis Binding Affinity Analysis Score Interpretation pose_analysis->affinity_analysis

A flowchart of the molecular docking workflow.

Part 2: Experimental Validation of Binding Affinity

While computational methods provide valuable initial insights, experimental validation is non-negotiable for confirming and accurately quantifying binding affinity. Here, we detail two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique that allows for the real-time monitoring of biomolecular interactions.[7] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[8]

Experimental Protocol for SPR
  • Ligand Immobilization:

    • The target protein (SHP2) is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a suitable density of immobilized protein to generate a measurable signal without causing steric hindrance.

  • Analyte Binding Analysis:

    • A series of concentrations of N-(oxan-3-yl)pyridine-4-carboxamide (the analyte) are prepared in a suitable running buffer.

    • The analyte solutions are injected sequentially over the sensor surface at a constant flow rate.[7]

    • The binding is monitored in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction.[9]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[11]

Experimental Protocol for ITC
  • Sample Preparation:

    • The target protein (SHP2) is placed in the sample cell of the calorimeter, and N-(oxan-3-yl)pyridine-4-carboxamide is loaded into the injection syringe.[12]

    • It is crucial that both the protein and the ligand are in an identical, well-matched buffer to minimize heats of dilution.[11]

  • Titration:

    • A series of small injections of the ligand are made into the protein solution.

    • The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the magnitude of the heat change decreases.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and ΔH. The change in entropy (ΔS) can then be calculated.[13]

Summary of Quantitative Data

The following table summarizes the key quantitative data obtained from each experimental technique:

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity Equilibrium Dissociation Constant (KD)Equilibrium Dissociation Constant (KD)
Kinetics Association Rate (kon), Dissociation Rate (koff)Not directly measured
Thermodynamics Can be determined through van't Hoff analysisEnthalpy (ΔH), Entropy (ΔS)
Stoichiometry Can be estimatedStoichiometry of binding (n)

The choice between these experimental methods often depends on the specific research question and the properties of the interacting molecules. The following diagram provides a decision-making framework:

start Start: Need to determine binding affinity question_kinetics Is kinetic information (on/off rates) required? start->question_kinetics question_thermo Is a full thermodynamic profile (ΔH, ΔS) required? question_kinetics->question_thermo No spr Use Surface Plasmon Resonance (SPR) question_kinetics->spr Yes itc Use Isothermal Titration Calorimetry (ITC) question_thermo->itc Yes both Consider using both SPR and ITC for orthogonal validation question_thermo->both No

A decision flowchart for selecting a binding affinity assay.

Part 3: Integrated Workflow and Data Interpretation

A robust determination of binding affinity relies on the synergy between computational predictions and experimental validation. The initial docking studies provide a structural hypothesis for the binding mode and a preliminary estimate of affinity, which can guide the design of subsequent biophysical experiments.

For instance, if docking predicts a high-affinity interaction, the concentration ranges for SPR and ITC experiments can be adjusted accordingly. Conversely, if the experimental results deviate significantly from the computational predictions, it may prompt a re-evaluation of the docking protocol, such as exploring alternative binding poses or employing more advanced simulation techniques like molecular dynamics.

The overall workflow for a comprehensive binding affinity assessment is depicted below:

cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_synthesis Data Synthesis & Interpretation docking Molecular Docking Predicts binding pose and affinity spr Surface Plasmon Resonance (SPR) Measures KD, kon, koff docking->spr Guides experimental design itc Isothermal Titration Calorimetry (ITC) Measures KD, ΔH, ΔS, n docking->itc Guides experimental design interpretation Compare computational and experimental data Refine binding model spr->interpretation itc->interpretation interpretation->docking Iterative refinement conclusion Conclusive Binding Affinity Profile interpretation->conclusion

An integrated workflow from prediction to validation.

Conclusion

This technical guide has outlined a rigorous, multi-faceted approach to determining the binding affinity of the novel compound N-(oxan-3-yl)pyridine-4-carboxamide. By initiating with in silico methods like molecular docking and progressing to gold-standard experimental techniques such as SPR and ITC, researchers can build a comprehensive and reliable understanding of the compound's interaction with its putative target. This integrated strategy not only provides a quantitative measure of binding affinity but also offers deeper insights into the kinetics, thermodynamics, and structural basis of the molecular recognition event, thereby accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. Retrieved from [Link]

  • Aptamers. (2018, June 12). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Retrieved from [Link]

  • Heliyon. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • SpringerLink. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 5). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved from [Link]

  • American Society for Microbiology. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 5). Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions. PMC. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Retrieved from [Link]

Sources

History and discovery of oxan-3-yl pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution and Discovery of Oxan-3-yl Pyridine Derivatives: A Bioisosteric Paradigm in Modern Drug Design

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I have observed a critical paradigm shift in how we design small-molecule pharmacophores. Historically, medicinal chemistry relied heavily on lipophilic carbocycles to drive target affinity. However, as of 2026, the industry has aggressively pivoted toward highly engineered bioisosteres to navigate the complex multi-parameter optimization of drug candidates. The oxan-3-yl pyridine scaffold—a structural motif combining a tetrahydropyran-3-yl ring with a pyridine core—stands as a premier example of this rational design. This whitepaper explores the history, physicochemical causality, and synthetic methodologies behind this powerful pharmacophore.

Historical Context & The Causality of Bioisosterism

The discovery of oxan-3-yl pyridine derivatives did not originate from a single natural product isolation, but rather from the systematic optimization of high-throughput screening (HTS) hits. Early kinase inhibitors and G-protein coupled receptor (GPCR) antagonists frequently utilized cyclopentyl or cyclohexyl groups attached to a pyridine hinge-binder. While these carbocycles provided excellent hydrophobic interactions, they suffered from "molecular obesity"—exhibiting high partition coefficients (LogP), poor aqueous solubility, and severe off-target liabilities, including hERG channel blockade.

To circumvent these issues, chemists employed bioisosteric replacement , substituting a methylene (-CH₂-) unit in the carbocycle with an oxygen atom (-O-) to create an oxane (tetrahydropyran) ring.

Why the 3-position (oxan-3-yl) instead of the 4-position (oxan-4-yl)? The causality behind selecting the 3-position is rooted in stereochemistry and desolvation thermodynamics:

  • Chirality and Spatial Vectors: Unlike the symmetrical oxan-4-yl group, the oxan-3-yl moiety possesses a chiral center. This allows the separation of enantiomers, providing specific three-dimensional vectors that can deeply probe asymmetric binding pockets, such as mimicking the ribofuranose ring of ATP in kinase domains[1].

  • Metabolic Shielding: The asymmetric placement of the electronegative oxygen atom inductively deactivates adjacent carbon atoms, significantly reducing the rate of Cytochrome P450 (CYP450)-mediated hydroxylation compared to a uniform carbocycle.

  • Hinge-Binding Synergy: The pyridine core acts as an electron-deficient structural scaffold and a robust hydrogen-bond acceptor. When coupled with the oxan-3-yl group, the resulting molecule maintains the necessary basicity for target engagement while optimizing the overall topological polar surface area (TPSA)[2].

G A High-Throughput Screening (HTS) B Carbocyclic Pyridine Hit A->B Identify Scaffold C Bioisosteric Replacement B->C High LogP Toxicity D Oxan-3-yl Pyridine Lead C->D Lower LogP Improved Solubility E Stereochemical Optimization D->E Isolate Enantiomers F Clinical Candidate E->F In vivo Efficacy

Workflow: Transition from lipophilic hits to optimized oxan-3-yl pyridine clinical candidates.

Key Therapeutic Applications

The versatility of the oxan-3-yl pyridine scaffold has led to its incorporation across multiple therapeutic areas:

  • Oncology (CDK Inhibitors): The most prominent recent application of this scaffold is in the development of next-generation Cyclin-Dependent Kinase (CDK) 2/4/6 inhibitors. Recent 2026 patent literature highlights compounds utilizing the oxan-3-yl moiety linked to a functionalized pyridine to achieve profound cell cycle arrest in oncology models. The chiral oxane ring provides critical contacts within the ATP-binding cleft, preventing Rb phosphorylation and halting tumor progression[1].

  • Cardiovascular Disease: The scaffold has been successfully deployed in 3,5-dicyano-2-thiopyridine derivatives. In these molecules, the oxan-3-yl group modulates the pharmacokinetic profile, allowing for the effective treatment of hypertension and other cardiovascular conditions by optimizing the drug's half-life and clearance rates[3].

Pathway A Oxan-3-yl Pyridine Derivative B CDK2/4/6 Complex A->B ATP-competitive inhibition F Cell Cycle Arrest (Tumor Suppression) A->F Ultimate Pharmacodynamic Effect C Rb Phosphorylation B->C Blocked by inhibitor D E2F Release C->D Prevents E G1 to S Phase Transition D->E Halts

Mechanism of action for oxan-3-yl pyridine derivatives in CDK-mediated cell cycle arrest.

Quantitative Physicochemical Impact

To understand the exact impact of this bioisosteric replacement, we must look at the quantitative data. The table below summarizes the theoretical and observed shifts in physicochemical properties when transitioning from a cyclopentyl-pyridine baseline to an oxan-3-yl pyridine scaffold.

PropertyCyclopentyl-Pyridine ModelOxan-3-yl-Pyridine ModelCausality / Impact
ClogP (Lipophilicity) 3.21.8Introduction of the oxygen atom significantly reduces lipophilicity, decreasing off-target hERG binding and plasma protein binding.
Aqueous Solubility <10 µg/mL>150 µg/mLThe oxygen acts as a hydrogen-bond acceptor with aqueous solvent, drastically improving oral bioavailability.
Metabolic Clearance (Cl_int) HighLow to ModerateThe electronegative oxygen atom inductively deactivates adjacent carbons, shielding the ring from CYP450-mediated oxidation.
Stereochemical Vectors AchiralChiral (C3 stereocenter)Enables highly specific 3D spatial orientation, improving target selectivity and reducing off-target toxicity.

Experimental Methodology: Self-Validating Synthesis Protocol

Constructing the sp2-sp3 carbon-carbon bond between a pyridine ring and an oxan-3-yl ring is synthetically challenging due to the risk of β-hydride elimination in standard palladium catalysis. Modern discovery chemistry relies on Metallaphotoredox Dual Catalysis (MacMillan coupling) using commercially available building blocks like 2-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine[4] or coupling directly from carboxylic acids.

Below is a self-validating protocol for the decarboxylative cross-coupling of tetrahydropyran-3-carboxylic acid with a bromopyridine to yield the core scaffold.

Step 1: Reagent Preparation & Degassing

  • In an inert glovebox environment, combine 1.0 equivalent of the bromopyridine derivative, 1.5 equivalents of tetrahydropyran-3-carboxylic acid, 0.02 equivalents of Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photoredox catalyst), and 0.05 equivalents of NiCl₂·glyme (cross-coupling catalyst) in a borosilicate glass vial.

  • Add 3.0 equivalents of an organic base (e.g., Cs₂CO₃) and dissolve the mixture in anhydrous DMF (0.1 M concentration).

  • Causality Check: Degassing via three freeze-pump-thaw cycles is mandatory. Oxygen quenches the excited state of the Iridium photocatalyst, which would immediately halt the radical generation cycle.

Step 2: Dual Catalytic Cross-Coupling

  • Seal the vial and irradiate with 450 nm blue LED light at ambient temperature (25°C) for 16 hours, ensuring vigorous stirring to maintain the suspension of the inorganic base.

  • The Iridium catalyst generates an oxanyl radical via decarboxylation, which is subsequently captured by the Nickel catalytic cycle to form the sp2-sp3 bond with the pyridine core.

Step 3: In-Process Reaction Monitoring (Self-Validation)

  • At t = 12 hours, extract a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via UPLC-MS.

  • Validation Metric: The reaction is only considered complete when the extracted ion chromatogram (EIC) shows <1% of the starting bromopyridine mass. If starting material persists, verify LED intensity and catalyst integrity.

Step 4: Workup & Stereochemical Isolation

  • Quench the reaction with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude racemic mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Stereochemical Resolution: Because the oxan-3-yl group is chiral, subject the purified racemate to Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).

  • Final Validation: Analyze the separated fractions via analytical chiral HPLC. A successful protocol must yield both the (R) and (S) enantiomers with an enantiomeric excess (ee) of >99%, validating the stereochemical integrity required for biological assays.

References

  • TREATMENT OF CANCER WITH A CDK INHIBITOR. WIPO Patentscope (NZ830442).[Link]

  • CYCLICALLY SUBSTITUTED 3,5-DICYANO-2-THIOPYRIDINES AND USE THEREOF. Molaid Chemical Database (US20100022544A1).[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(oxan-3-yl)pyridine-4-carboxamide involves the strategic construction of an amide bond between isonicotinic acid (pyridine-4-carboxylic acid) and oxan-3-amine (tetrahydropyran-3-amine). Because amide coupling is one of the most frequently utilized reactions in medicinal chemistry[1], optimizing this transformation is critical for drug development workflows. This application note details a highly robust, self-validating protocol utilizing HATU as the coupling reagent, specifically optimized for heterocyclic and potentially hindered substrates.

Mechanistic Rationale & Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the in-situ activation of the carboxylic acid[2].

For this specific synthesis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (like EDC/HOBt) due to its superior reaction kinetics and efficiency.

  • Causality of HATU: HATU operates via the formation of a highly reactive OAt-active ester[3]. The extraordinary coupling efficiency of HATU arises from a neighboring group effect; the pyridine nitrogen atom in the HOAt leaving group stabilizes the incoming oxan-3-amine through a hydrogen-bonded 7-membered cyclic transition state[3].

  • Causality of DIPEA: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. Its role is twofold: it deprotonates the isonicotinic acid to initiate HATU attack, and it neutralizes the hydrochloride salt of oxan-3-amine without acting as a competing nucleophile.

Quantitative Reaction Parameters

To ensure reproducibility, the following stoichiometric ratios are strictly maintained. Note that oxan-3-amine is commonly sourced as a hydrochloride salt, which requires additional base equivalents.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
Isonicotinic Acid 123.111.001.23 gElectrophile (Substrate)
Oxan-3-amine HCl 137.611.101.51 gNucleophile (Substrate)
HATU 380.231.204.56 gUronium Coupling Reagent
DIPEA 129.243.506.10 mLNon-nucleophilic Base
Anhydrous DMF N/A0.2 M50.0 mLPolar Aprotic Solvent

Experimental Workflow & Visualization

Workflow A 1. Isonicotinic Acid + Anhydrous DMF B 2. Add DIPEA (Deprotonation) A->B C 3. Add HATU (Pre-activation, 15 min) B->C Forms Carboxylate D Active OAt-Ester Intermediate Formed C->D Releases TMU E 4. Add Oxan-3-amine (Nucleophilic Attack) D->E F 5. Aqueous Workup (LiCl Wash) E->F Amide Bond Formation G N-(oxan-3-yl)pyridine- 4-carboxamide F->G Removes DMF & Salts

HATU-mediated amide coupling workflow for N-(oxan-3-yl)pyridine-4-carboxamide synthesis.

Step-by-Step Protocol
  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Argon). Add isonicotinic acid (1.23 g, 10 mmol) and dissolve in 50 mL of anhydrous DMF.

  • Deprotonation: Add DIPEA (6.10 mL, 35 mmol) to the stirring solution at room temperature.

    • Rationale: The acid must be fully deprotonated to the carboxylate before the coupling reagent is introduced to prevent sluggish activation.

  • Pre-Activation: Add HATU (4.56 g, 12 mmol) in one portion. Stir the mixture for 15–20 minutes.

    • Rationale: This pre-activation step ensures the complete conversion of the acid to the OAt-active ester. If the amine is added simultaneously with HATU, the amine can directly attack the uronium salt of HATU, forming an unreactive guanidinium byproduct and stalling the reaction[3].

  • Coupling: Add oxan-3-amine hydrochloride (1.51 g, 11 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quenching & Workup: Dilute the reaction mixture with 150 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 5% aqueous LiCl solution (3 × 50 mL). Rationale: LiCl drastically increases the partition coefficient of DMF into the aqueous layer, effectively stripping the high-boiling solvent from the organic phase.

    • Saturated aqueous NaHCO₃ (1 × 50 mL). Rationale: Removes residual HOAt and unreacted isonicotinic acid.

    • Brine (1 × 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography (Silica gel, gradient of 2–10% MeOH in DCM).

Self-Validating Analytical Controls (IPC)

To ensure the trustworthiness of the protocol, the system is designed to be self-validating through In-Process Controls (IPC):

  • Activation Check: Prior to step 4, quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via LC-MS. The presence of the isonicotinic acid methyl ester (m/z 138.1 [M+H]⁺) validates that the OAt-ester was successfully formed and is highly reactive.

  • Completion Check: Post-amine addition, monitor the reaction via LC-MS. The disappearance of the OAt-ester and the emergence of the target mass m/z 207.1 [M+H]⁺ (Exact Mass: 206.11) confirms successful coupling.

Alternative Scalable Protocol: T3P Coupling

For large-scale manufacturing where the explosive hazards or cost of HATU are prohibitive, Propylphosphonic anhydride (T3P) serves as an excellent alternative. The mild combination of T3P and pyridine (or DIPEA) has been extensively developed for low-epimerization amide bond formation[4].

  • Method Adaptation: Substitute DMF with EtOAc, and HATU with T3P (50% solution in EtOAc, 1.5 eq). T3P generates water-soluble byproducts that are easily removed via a simple water wash, eliminating the need for complex chromatography[4].

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (2011) URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link]

  • HATU - Reaction Mechanisms and Applications Source: Wikipedia URL:[Link]

Sources

Application Note: Optimized Amide Coupling Strategies for the Synthesis of N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(oxan-3-yl)pyridine-4-carboxamide involves the condensation of isonicotinic acid (pyridine-4-carboxylic acid) and oxan-3-amine (tetrahydropyran-3-amine). Both the pyridyl and tetrahydropyranyl motifs are highly privileged in medicinal chemistry, frequently utilized to improve aqueous solubility and metabolic stability in drug candidates. However, the zwitterionic nature of isonicotinic acid and the slight steric hindrance of the cyclic oxan-3-amine demand carefully optimized coupling conditions to prevent low yields and complex workups.

This technical guide provides a causal analysis of reagent selection, detailed step-by-step methodologies for both discovery (< 5 g) and process (> 5 g) scales, and a self-validating analytical framework to ensure synthetic integrity.

Mechanistic Rationale & Reagent Causality

Amide bond formation is one of the most frequently executed reactions in pharmaceutical development . The choice of coupling agent dictates not only the reaction kinetics but also the scalability and environmental impact of the synthesis.

Discovery Scale: The HATU / DIPEA System

For rapid, small-scale synthesis where yield and speed are prioritized over reagent cost, HATU is the gold standard .

  • Causality of Base: Isonicotinic acid is highly polar and poorly soluble in non-polar solvents. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with oxan-3-amine for the active ester.

  • Causality of Activation: The reaction of the carboxylate with HATU generates an OAt-active ester. The adjacent pyridine nitrogen in the HOAt leaving group exerts a neighboring group effect, stabilizing the incoming oxan-3-amine via a hydrogen-bonded 7-membered cyclic transition state. This drastically accelerates aminolysis, overcoming the steric hindrance of the tetrahydropyran ring .

HATU_Mechanism A Isonicotinic Acid (Carboxylic Acid) C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E OAt-Active Ester C->E Activation D HATU (Coupling Agent) D->E G N-(oxan-3-yl)pyridine -4-carboxamide E->G Aminolysis F Oxan-3-amine (Nucleophile) F->G

Fig 1. Mechanistic workflow of HATU-mediated amide coupling for target synthesis.

Process Scale: The T3P / Pyridine System

For scale-up (> 5 g), HATU becomes cost-prohibitive and introduces safety risks (shock sensitivity and hazardous byproducts). Propylphosphonic anhydride (T3P) is the optimal alternative .

  • Causality of Reagent: T3P activates the acid to form a mixed anhydride. Crucially, all T3P byproducts are highly water-soluble, allowing for product isolation via simple liquid-liquid extraction, entirely bypassing silica gel chromatography.

  • Causality of Base: While DIPEA is standard for HATU, pairing T3P with Pyridine provides superior yields and prevents degradation of the heteroaromatic system. Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate .

Strategic Decision Matrix & Quantitative Data

Coupling_Strategy Start Select Amide Coupling Strategy Scale What is the synthesis scale? Start->Scale Discovery Discovery Scale (< 5 g) High Yield, Fast Reaction Scale->Discovery Small Scale Process Process Scale (> 5 g) Low Cost, Easy Workup Scale->Process Large Scale HATU HATU / DIPEA / DMF Chromatography required Discovery->HATU T3P T3P / Pyridine / EtOAc Water-wash workup Process->T3P

Fig 2. Decision matrix for selecting discovery vs. process-scale amide coupling conditions.

Table 1: Reagent Stoichiometry and Selection Rationale
ComponentMethod A (HATU)Method B (T3P)EquivalentsRationale
Carboxylic Acid Isonicotinic AcidIsonicotinic Acid1.0Limiting reagent; fully consumed to simplify workup.
Amine Oxan-3-amineOxan-3-amine1.1 - 1.2Slight excess ensures complete conversion of the active ester.
Coupling Agent HATUT3P (50% in EtOAc)1.2 - 1.5Drives the formation of the active ester/anhydride.
Base DIPEAPyridine3.0 - 5.0Neutralizes amine salts, deprotonates acid, acts as a catalyst.
Solvent DMFEtOAcN/ADMF solubilizes zwitterions; EtOAc allows direct aqueous workup.
Table 2: Comparative Yield and Efficiency Metrics
ParameterMethod A (Discovery)Method B (Process)
Typical Yield 85 - 95%75 - 85%
Reaction Time 2 - 4 hours12 - 16 hours
Workup Method Aqueous wash + Flash ChromatographyLiquid-liquid extraction (Water wash)
E-factor (Waste) High (Due to silica & DMF)Low (Aqueous waste only)

Experimental Protocols

Method A: Discovery Scale Synthesis (HATU / DIPEA)

Targeted for < 5 g batches where rapid isolation of high-purity material is required.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend isonicotinic acid (1.0 eq, e.g., 1.23 g, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Deprotonation: Add DIPEA (3.0 eq, 5.2 mL, 30 mmol). Stir for 5–10 minutes at room temperature until a clear solution is obtained, indicating carboxylate formation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 4.56 g, 12 mmol) portion-wise. Stir for 15 minutes to pre-activate the acid and form the OAt-active ester.

  • Aminolysis: Add oxan-3-amine (1.1 eq, 1.11 g, 11 mmol) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to effectively remove residual DMF, followed by brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 0–10% MeOH in DCM) to afford the pure amide.

Method B: Process Scale Synthesis (T3P / Pyridine)

Targeted for > 5 g batches where chromatography is a bottleneck.

  • Preparation: Charge a jacketed reactor with isonicotinic acid (1.0 eq, e.g., 12.3 g, 100 mmol) and oxan-3-amine (1.05 eq, 10.6 g, 105 mmol).

  • Solvation: Add ethyl acetate (EtOAc, 200 mL, 0.5 M) and pyridine (3.0 eq, 24.2 mL, 300 mmol). Stir vigorously to suspend the reactants.

  • Activation/Aminolysis: Cool the mixture to 0–5 °C. Slowly add T3P (50 wt% solution in EtOAc, 1.5 eq, 95.4 g, 150 mmol) via an addition funnel over 30 minutes to control the mild exotherm.

  • Propagation: Warm the reactor to room temperature and stir for 12–16 hours. Monitor completion via HPLC.

  • Workup (Chromatography-Free): Add deionized water (200 mL) directly to the reactor and stir vigorously for 30 minutes. The T3P byproducts (water-soluble phosphonic acids) will partition into the aqueous phase.

  • Phase Separation: Separate the aqueous layer. Wash the organic layer sequentially with 1N HCl (100 mL) to remove residual pyridine, saturated NaHCO₃ (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure to roughly 20% volume, and induce crystallization by the slow addition of heptane. Filter and dry the solid N-(oxan-3-yl)pyridine-4-carboxamide.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded without relying on external assumptions, the following analytical signatures must be verified. The reaction is considered a self-validating success if the following criteria are met:

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Normal-phase silica. Mobile Phase: 10% MeOH in DCM.

    • Validation: Isonicotinic acid remains at the baseline (

      
      ) due to its high polarity. The product will migrate cleanly (
      
      
      
      ).
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation: The exact monoisotopic mass of N-(oxan-3-yl)pyridine-4-carboxamide (C₁₁H₁₄N₂O₂) is 206.11 Da. The mass spectrum must show a dominant

      
       peak at m/z 207.1 .
      
  • Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

    • Validation: Complete disappearance of the broad carboxylic acid proton signal at

      
      13.0 ppm.
      
    • Appearance of a distinct amide N-H doublet at

      
      8.5 ppm.
      
    • Presence of two downstream pyridine doublets (aromatic region,

      
      7.7 ppm and 
      
      
      
      8.7 ppm) and a characteristic multiplet for the chiral CH-N proton on the tetrahydropyran ring at
      
      
      4.0 ppm.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. URL:[Link]

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029-12122. URL:[Link]

Application Note: Preparation and In Vitro Assay Integration of N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-(oxan-3-yl)pyridine-4-carboxamide (also known as N-(tetrahydro-2H-pyran-3-yl)isonicotinamide) is a synthetic heterocyclic small molecule featuring a pyridine-4-carboxamide core linked to a tetrahydropyran moiety. The pyridine-4-carboxamide scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, NAD+-dependent enzyme modulators, and viral RNA polymerase inhibitors[1].

To ensure reproducible in vitro pharmacology, the physicochemical properties of the compound must be tightly controlled during preparation. Poor solubility, compound aggregation, or degradation in dimethyl sulfoxide (DMSO) can lead to false negatives or artificially inflated IC50 values. This application note details a rigorously validated protocol for the solubilization, quality control, and assay integration of N-(oxan-3-yl)pyridine-4-carboxamide to ensure high-fidelity screening data.

Physicochemical Profiling & Master Stock Preparation

Causality & Best Practices: Small molecules are typically stored as master stocks in 100% anhydrous DMSO. Atmospheric moisture absorption by DMSO significantly accelerates compound precipitation and degradation over time. Studies have demonstrated that minimizing water content and avoiding repeated freeze-thaw cycles are the most critical factors in maintaining compound library integrity[2]. Therefore, preparing single-use aliquots and storing them below the glass transition temperature of the DMSO eutectic (e.g., -80°C) is a mandatory systemic control[2].

Table 1: Physicochemical Summary & Storage Parameters

ParameterValue / Recommendation
Chemical Name N-(oxan-3-yl)pyridine-4-carboxamide
Scaffold Class Pyridine-4-carboxamide
Molecular Weight ~206.24 g/mol
Recommended Solvent 100% Anhydrous DMSO (Cell Culture Grade)
Master Stock Conc. 10 mM or 20 mM
Storage Conditions -80°C (Aliquoted, desiccated, protected from light)

Protocol: Master Stock Generation

  • Equilibrate the lyophilized powder of N-(oxan-3-yl)pyridine-4-carboxamide to room temperature in a desiccator for 30 minutes to prevent condensation from introducing water into the sample.

  • Weigh the appropriate mass using a calibrated microbalance (e.g., 2.06 mg for 1 mL of a 10 mM stock).

  • Add 100% anhydrous DMSO. Vortex gently and sonicate in a water bath at room temperature for 5 minutes until complete dissolution is achieved.

  • Filter the solution through a 0.22 μm solvent-resistant nylon or PTFE syringe filter to remove any micro-particulates or undissolved large aggregates[3].

  • Aliquot into single-use amber glass vials or low-binding polypropylene tubes (e.g., 20–50 μL/aliquot) and immediately transfer to -80°C storage.

Kinetic Solubility & Aqueous Stability (Quality Control)

Causality & Best Practices: When a DMSO stock is diluted into an aqueous buffer (e.g., PBS or Tris-HCl), the compound may precipitate if its kinetic solubility is exceeded. This micro-precipitation is often invisible to the naked eye but scatters light, severely interfering with optical readouts (such as fluorescence polarization or absorbance). A turbidimetric solubility assay acts as a self-validating QC step to determine the maximum testable concentration before running the biological assay[4].

Protocol: Turbidimetric Solubility Assay

  • Prepare a 1:3 serial dilution of the 10 mM DMSO stock in pure DMSO across an intermediate plate.

  • Transfer the intermediate DMSO dilutions into phosphate-buffered saline (PBS, pH 7.4) such that the final DMSO concentration is exactly 0.5% (v/v)[4].

  • Incubate the plate at 37°C for 2 hours to mimic standard in vitro assay conditions.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Plot absorbance against compound concentration. A sharp slope change in the segmental linear regression indicates the onset of precipitation[4]. Ensure all subsequent in vitro assays are conducted strictly below this threshold concentration.

In Vitro Assay Integration

Causality & Best Practices: To maintain a consistent solvent background across all dose-response points, the compound must be prepared at a 50-fold or 100-fold concentration relative to the desired final assay volume[3]. This ensures that adding a constant volume of the ligand stock always yields the exact same final DMSO concentration (e.g., 1% or 0.5%), preventing solvent-induced artifacts in enzyme kinetics or cellular viability[3].

Protocol: 384-Well Biochemical Assay Setup

  • Thaw a single aliquot of the 10 mM master stock. Do not refreeze the aliquot after use.

  • Prepare an 11-point, 3-fold serial dilution in 100% DMSO in a V-bottom 384-well intermediate plate.

  • Using an acoustic liquid handler (e.g., Echo) or a precision multichannel pipette, transfer 100 nL (for a 10 μL assay) or 200 nL (for a 20 μL assay) of the DMSO serial dilutions into the empty assay plate.

  • Dispense the aqueous assay buffer containing the target enzyme and incubate for the required pre-equilibration time (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding the substrate mixture. The final DMSO concentration will be strictly maintained at 1.0% across all wells, ensuring robust Z'-factors and reliable IC50 calculations.

Workflow & Mechanism Visualizations

Workflow Powder N-(oxan-3-yl)pyridine-4-carboxamide (Solid Powder) DMSO 100% Anhydrous DMSO (Solubilization) Powder->DMSO Stock 10 mM Master Stock (Aliquot & Store at -80°C) DMSO->Stock QC QC: LC-MS & Turbidimetric Solubility Assay Stock->QC Dilution Serial Dilution (Intermediate Plate) QC->Dilution Passes QC Assay In Vitro Assay (Final DMSO ≤ 1.0%) Dilution->Assay

Workflow for preparation, quality control, and assay integration of the small molecule.

Mechanism Inhibitor N-(oxan-3-yl)pyridine- 4-carboxamide Target Target Enzyme (e.g., Kinase / Polymerase) Inhibitor->Target Competitive Inhibition Product Downstream Signaling / Synthesis Target->Product Catalysis Substrate Substrate (ATP / NTPs) Substrate->Target Binding

Mechanism of competitive enzyme inhibition by the pyridine-4-carboxamide derivative.

References

1.[3] Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation | nih.gov | 3 2.[2] Monitoring compound integrity with cytochrome P450 assays and qHTS | nih.gov | 2 3.[1] Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases | nih.gov | 1 4.[4] Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology | acs.org | 4

Sources

Recrystallization methods for purifying N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization and Purification Protocols for N-(oxan-3-yl)pyridine-4-carboxamide

Physicochemical Rationale & Supramolecular Dynamics

N-(oxan-3-yl)pyridine-4-carboxamide (also known as N-(tetrahydropyran-3-yl)isonicotinamide) is a structurally complex intermediate frequently utilized in drug development. The purification of this compound relies heavily on manipulating its supramolecular hydrogen-bonding network. The molecule features an isonicotinamide core, where the pyridine nitrogen acts as a strong hydrogen-bond acceptor, and the primary amide provides both donor and acceptor sites. This configuration leads to robust self-association (forming dimers and catemers) in the solid state[1].

However, the addition of the aliphatic oxane (tetrahydropyran) ring introduces steric bulk and a localized dipole. This structural dichotomy disrupts the tightly packed, planar lattice typically seen in unsubstituted isonicotinamides, making the compound highly susceptible to polymorphism[2].

When designing a recrystallization protocol, causality between solvent choice and crystal nucleation must be established. Solvents that strongly hydrogen-bond with the isonicotinamide core (e.g., alcohols) delay the onset of nucleation and widen the metastable zone width (MSZW). Conversely, solvents with weaker solute-solvent interactions promote rapid solute-solute aggregation, which can lead to uncontrolled precipitation and impurity entrapment[3]. Therefore, achieving high purity requires a delicate balance between thermodynamic solubility and kinetic cooling rates.

Solvent System Selection

To achieve optimal crystal habit and purity, the chosen solvent system must dissolve the compound near its boiling point while offering poor solubility at 0–5 °C. Table 1 outlines the optimal solvent systems based on the physicochemical profile of the oxane and isonicotinamide moieties.

Table 1: Evaluated Solvent Systems for N-(oxan-3-yl)pyridine-4-carboxamide

Solvent SystemRatio (v/v)Boiling PointSolute-Solvent InteractionYield ProfilePrimary Application
Ethyl Acetate (EtOAc) N/A (Single)77 °CModerate (H-bond acceptor)Moderate-HighRoutine purification of moderately crude batches.
Ethanol / Water 1:2 to 1:3~85 °CStrong (H-bond donor/acceptor)Very HighRecovery from highly impure mixtures; leverages water as a strong anti-solvent.
Acetone / Heptane 1:3~60 °CWeak to ModerateHighPolishing steps; requires strict temperature control to prevent oiling out.

Process Visualization

Workflow Crude Crude N-(oxan-3-yl) pyridine-4-carboxamide Dissolve Dissolution in Primary Solvent at Reflux Crude->Dissolve HotFilter Hot Filtration (Particulate Removal) Dissolve->HotFilter Decision Select Method HotFilter->Decision Cooling Controlled Cooling (1-2 °C/min) Decision->Cooling Single Solvent AntiSolvent Titrate Anti-Solvent to Cloud Point Decision->AntiSolvent Binary System Aging Isothermal Aging at 0-5 °C Cooling->Aging AntiSolvent->Cooling Isolation Vacuum Filtration & Cold Wash Aging->Isolation Drying Vacuum Drying to Constant Weight Isolation->Drying Pure Purified Crystalline Product Drying->Pure

Figure 1: Decision matrix and experimental workflow for the recrystallization process.

Experimental Methodologies

Protocol A: Single-Solvent Cooling Crystallization (Thermodynamic Control)

This method utilizes Ethyl Acetate (EtOAc) and relies on strict thermodynamic control to grow highly pure crystals.

  • Dissolution: Suspend the crude N-(oxan-3-yl)pyridine-4-carboxamide in 5 volumes (v/w) of EtOAc in a round-bottom flask equipped with a reflux condenser. Heat the suspension to a gentle reflux (77 °C).

  • Titration: Add hot EtOAc dropwise through the condenser until complete dissolution is achieved. Causality note: Avoiding excess solvent ensures the solution remains highly supersaturated upon cooling, maximizing yield.

  • Hot Filtration: Quickly pass the boiling solution through a pre-warmed fluted filter paper to remove insoluble carbonaceous impurities.

  • Controlled Nucleation: Transfer the filtrate to a clean flask and allow it to cool to room temperature at a strictly controlled rate of 1–2 °C/min. Causality note: Slow cooling maintains the system within the metastable zone, favoring the growth of existing nuclei over the rapid formation of new ones. This prevents the kinetic trapping of impurities within the crystal lattice.

  • Isothermal Aging: Once at room temperature, transfer the flask to an ice bath (0–5 °C) and age for 2 hours to drive the equilibrium toward maximum precipitation.

  • Isolation & Self-Validating Drying: Collect the crystals via vacuum filtration and wash with 1 volume of ice-cold EtOAc. Dry the crystals under vacuum (≤ 10 mbar) at 40 °C. Self-Validation Step: Mass the solid at 2-hour intervals. The drying process is complete only when two consecutive weighings differ by less than 0.1% (constant weight).

Protocol B: Binary Anti-Solvent Crystallization (Metastable Zone Targeting)

This method utilizes Ethanol (Primary) and Water (Anti-solvent) and is ideal for highly impure crude mixtures.

  • Primary Dissolution: Dissolve the crude compound in the minimum amount of boiling Ethanol (78 °C).

  • Cloud Point Titration (Self-Validating Step): While maintaining heating and vigorous stirring, add hot deionized water (anti-solvent) dropwise. Continue until the solution exhibits persistent turbidity (the cloud point). This visual cue is a self-validating indicator that the saturation boundary has been crossed.

  • Zone Reset: Immediately add 2–3 drops of hot Ethanol until the solution just turns clear again. Causality note: This resets the system exactly at the edge of the metastable zone, ensuring that subsequent crystallization occurs via controlled nucleation rather than amorphous "crashing out".

  • Cooling and Aging: Remove from heat and allow the solution to cool undisturbed to room temperature, followed by a 2-hour aging period at 0–5 °C.

  • Isolation: Filter under vacuum, wash with a minimal amount of cold 1:3 Ethanol/Water, and dry to constant weight as described in Protocol A.

Troubleshooting: Oiling Out (Liquid-Liquid Phase Separation)

Because the oxane ring imparts a degree of lipophilicity, rapid cooling in binary systems (like Acetone/Heptane) may cause the compound to "oil out"—separating as a dense, impure liquid rather than a crystalline solid.

  • Resolution: If oiling out occurs, reheat the mixture until a homogeneous solution is reformed. Add 5-10% more of the primary solvent (e.g., Acetone) to increase the solubility threshold, and reduce the cooling rate to < 0.5 °C/min. Seeding the solution with a pure crystal of N-(oxan-3-yl)pyridine-4-carboxamide at 5 °C above the cloud point will bypass the high energy barrier of primary nucleation and force the system into a crystalline state.

References

  • Kulkarni, S. A., et al. "Polymorphic behavior of isonicotinamide in cooling crystallization from various solvents." Journal of Crystal Growth, vol. 450, 2016, pp. 81-90.

  • "Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization." Crystal Growth & Design, National Science Foundation Public Access Repository (NSF PAR), 2022.

  • "Solute Interactions of Isonicotinamide in Common Organic Solvents." CORA - Cork Open Research Archive, University College Cork, 2018.

Sources

Application Note: Systematic Solvent Selection for the Formulation of N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(oxan-3-yl)pyridine-4-carboxamide is a complex active pharmaceutical ingredient (API) characterized by a pyridine-4-carboxamide core and an oxan-3-yl (tetrahydropyran) substituent. From a physicochemical perspective, the molecule presents a robust hydrogen-bonding network: the pyridine nitrogen acts as a strong hydrogen-bond acceptor, the amide group serves as both a donor and acceptor, and the ether oxygen of the oxane ring provides additional polarity.

While these features are excellent for target-receptor binding, they result in a high crystal lattice energy. Consequently, the API typically exhibits poor aqueous solubility, placing it in Class II of the Biopharmaceutics Classification System (BCS). To overcome this thermodynamic barrier and achieve oral bioavailability, formulating the API as an Amorphous Solid Dispersion (ASD) via spray drying is a highly effective strategy [1].

The critical success factor in ASD manufacturing is solvent selection . The solvent system must perform three conflicting tasks simultaneously:

  • Thermodynamic Disruption: Completely dissolve both the crystalline API and the polymeric carrier (e.g., PVP-VA or HPMCAS) at high solid loadings.

  • Kinetic Trapping: Evaporate rapidly enough during atomization to prevent phase separation, kinetically trapping the API in a homogenous amorphous matrix [2].

  • Toxicological Clearance: Leave minimal residual solvent in the final powder, strictly adhering to regulatory safety limits [3].

This application note details a systematic, self-validating workflow for selecting and optimizing a solvent system for N-(oxan-3-yl)pyridine-4-carboxamide spray drying.

The Three Pillars of Solvent Selection

Thermodynamic Miscibility (Hansen Solubility Parameters)

To avoid empirical trial-and-error, solvent selection begins in silico using Hansen Solubility Parameters (HSP). The cohesive energy of the API and candidate solvents is divided into dispersion forces (


), polar interactions (

), and hydrogen bonding (

). The interaction distance (

) between the API and the solvent is calculated. An

generally indicates good miscibility [1]. Because N-(oxan-3-yl)pyridine-4-carboxamide has strong hydrogen-bonding capabilities, solvents with a high

component (like alcohols) are mechanistically required to disrupt the crystalline lattice.
Evaporation Kinetics and Particle Morphology

During spray drying, the droplet surface recedes as the solvent evaporates. If the solvent evaporates too slowly, the API has time to nucleate and crystallize. If it evaporates too quickly, the polymer may precipitate prematurely, leading to hollow, low-density particles. A binary solvent system is often employed: a highly volatile "primary" solvent (to drive rapid skin formation) and a "secondary" solvent with a higher boiling point (to maintain API solubility until the droplet is fully solid) [2].

Regulatory Compliance (ICH Q3C)

The FDA and ICH Q3C (R8) guidelines strictly categorize residual solvents based on patient safety [3].

  • Class 1: Solvents to be avoided (e.g., Benzene).

  • Class 2: Solvents to be limited due to inherent toxicity (e.g., Methanol, Dichloromethane).

  • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol). The protocol prioritizes Class 3 solvents. When Class 2 solvents are unavoidable for solubility reasons, their Permitted Daily Exposure (PDE) limits dictate the secondary drying strategy.

Quantitative Data: Solvent Profiling

Table 1: Physicochemical and Regulatory Properties of Candidate Solvents

SolventBoiling Point (°C)Vapor Pressure (kPa at 20°C)ICH Q3C ClassPDE Limit (mg/day)
Acetone56.024.0Class 350.0
Ethanol78.35.9Class 350.0
Methanol64.712.8Class 230.0
Dichloromethane (DCM)39.647.4Class 26.0

Table 2: Estimated HSP Distance (


) and Solubility for N-(oxan-3-yl)pyridine-4-carboxamide 
Solvent System

(MPa

)
Exp. Solubility (mg/mL)Mechanistic Rationale & Suitability
Acetone (100%)6.215.4Moderate. Lacks sufficient H-bond donation to fully disrupt the API amide network.
Methanol (100%)4.845.2High. Excellent H-bond disruption, but slower evaporation kinetics.
DCM / Methanol (1:1)3.5> 80.0Excellent solubility, but DCM is a Class 2 solvent with a very low PDE. Avoid if possible.
Acetone / Methanol (4:1) 4.1 62.5 Optimal. Balances high solubility, Class 3 preference, and rapid evaporation kinetics.

Visualizations of the Formulation Logic

SolventSelection Start API: N-(oxan-3-yl)pyridine-4-carboxamide HSP HSP Profiling (Ra < 7 MPa½) Start->HSP Calculate Ra Regs ICH Q3C (R8) Compliance (Class 3 Preferred) HSP->Regs Filter candidates Kinetics Process Kinetics (BP < 80°C, High Vapor Pressure) Regs->Kinetics Assess volatility Final Optimized Solvent System (Acetone/Methanol 4:1) Kinetics->Final Final Selection

Fig 1: Systematic workflow for selecting optimal solvent systems for API spray drying.

SprayDrying Feed Feed Solution (API + Polymer + Solvent) Atom Atomization (Droplet Formation) Feed->Atom Pump Evap Rapid Solvent Evaporation (Heat & Mass Transfer) Atom->Evap Hot Gas ASD Amorphous Solid Dispersion (Kinetically Trapped API) Evap->ASD Solidification QC Solid-State QC (PXRD, mDSC, GC-HS) ASD->QC Characterization

Fig 2: Thermodynamic and kinetic pathway of Amorphous Solid Dispersion (ASD) formation.

Experimental Protocols

Protocol A: Feed Solution Preparation (Acetone/Methanol 4:1)

Causality: A 4:1 ratio of Acetone to Methanol is selected. Methanol acts as the primary solubilizer by breaking the API's intermolecular hydrogen bonds, while Acetone acts as the volatile carrier to ensure rapid droplet evaporation, preventing API recrystallization during flight.

  • Solvent Mixing: In a borosilicate glass vessel, combine 800 mL of Acetone (HPLC grade) and 200 mL of Methanol (HPLC grade). Stir at 200 RPM for 5 minutes.

  • Polymer Dissolution: Slowly add 80.0 g of the selected polymer (e.g., Copovidone / PVP-VA 64) to the vortex. Stir until the solution is completely clear. Note: Dissolving the polymer first increases the viscosity slightly, which stabilizes the API upon addition.

  • API Addition: Add 20.0 g of N-(oxan-3-yl)pyridine-4-carboxamide (yielding a 20% drug load in the final solid).

  • Verification: Stir for 45 minutes at ambient temperature. Visually inspect against a black/white background to ensure no undissolved particulates remain. Filter through a 0.45 µm PTFE membrane to self-validate complete dissolution.

Protocol B: Spray Drying Workflow

Causality: The inlet temperature must provide enough thermal energy to flash off the solvent, but the outlet temperature must remain below the glass transition temperature (


) of the resulting ASD to prevent the powder from fusing into a sticky mass inside the cyclone.
  • System Equilibration: Power on the laboratory spray dryer (e.g., Büchi B-290). Aspirate pure solvent (Acetone/Methanol 4:1) to equilibrate the system.

  • Parameter Setting:

    • Inlet Temperature: 85°C (Provides rapid heat transfer for the 56°C/64°C boiling points).

    • Aspirator: 100% (Maximizes drying gas flow).

    • Pump Rate: 15% (~4.5 mL/min).

    • Atomization Gas Flow: 40 mm (Ensures fine droplet size, increasing surface area for rapid evaporation).

  • Processing: Switch the feed line from pure solvent to the API/Polymer solution. Monitor the Outlet Temperature , ensuring it stabilizes between 45°C – 50°C.

  • Collection: Once the feed is depleted, run pure solvent for 2 minutes to clear the nozzle. Collect the resulting powder from the cyclone collection vessel.

Protocol C: Self-Validating Quality Control (QC)

A successful formulation must prove that it is amorphous, homogenous, and safe. This protocol uses orthogonal techniques to validate the output.

  • Residual Solvent Analysis (GC-HS):

    • Action: Analyze 50 mg of the ASD using Gas Chromatography with Headspace extraction.

    • Validation: Methanol levels must be < 3000 ppm and Acetone < 5000 ppm (ICH Q3C limits). If levels exceed this, subject the powder to secondary drying in a vacuum oven at 40°C for 12 hours.

  • Solid-State Confirmation (PXRD):

    • Action: Scan the powder using Powder X-Ray Diffraction (Cu-K

      
       radiation, 2
      
      
      
      from 3° to 40°).
    • Validation: The diffractogram must show a broad "amorphous halo" with absolutely no sharp Bragg peaks. The presence of peaks indicates failed kinetic trapping (crystallization).

  • Miscibility Verification (mDSC):

    • Action: Perform modulated Differential Scanning Calorimetry from 0°C to 180°C at 2°C/min.

    • Validation: The thermogram must display a single Glass Transition Temperature (

      
      ). Two distinct 
      
      
      
      s indicate phase separation between the API and the polymer, predicting poor long-term stability.

References

  • Bhujbal, S. V., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B, 11(8), 2505-2536. URL:[Link]

  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. URL:[Link]

  • Food and Drug Administration / ICH. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Department of Health and Human Services. URL: [Link]

Application Note: Process Scale-Up Protocol for the Synthesis of N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Process Objective: Transitioning from discovery-scale (milligram) to pilot-scale (kilogram) synthesis with high atom economy, safety, and regulatory compliance.

Introduction & Mechanistic Rationale

The synthesis of N-(oxan-3-yl)pyridine-4-carboxamide involves the amidation of isonicotinic acid (pyridine-4-carboxylic acid) with oxan-3-amine (tetrahydro-2H-pyran-3-amine). In early-stage discovery, this coupling is routinely performed using uronium-based reagents such as HATU or HBTU alongside a tertiary amine base (e.g., DIPEA) in DMF.

While effective for generating milligram quantities, the HATU/DIPEA methodology is fundamentally unsuited for kilogram-scale manufacturing. Uronium salts pose severe explosion hazards (shock sensitivity), generate poor atom economy, and produce tetramethylurea as a byproduct, which necessitates environmentally taxing and time-consuming chromatographic purification 1. Furthermore, isonicotinic acid exhibits zwitterionic character, complicating its solubility profiles in standard organic solvents.

The Scalable Solution: Propylphosphonic Anhydride (T3P®)

To engineer a self-validating and scalable system, this protocol utilizes Propylphosphonic Anhydride (T3P) . T3P converts the carboxylic acid into a highly reactive mixed anhydride intermediate. We select Pyridine as the base over DIPEA because pyridine serves a dual mechanistic role: it acts as an acid scavenger and a transient nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly reacts with the sterically hindered oxan-3-amine 2.

Crucially, T3P generates completely water-soluble byproducts (propylphosphonic acid salts), allowing the final product to be isolated via simple liquid-liquid extraction and crystallization, entirely bypassing silica gel chromatography 3.

Quantitative Reagent Evaluation

To justify the reagent selection, the following table summarizes the process metrics of various coupling strategies evaluated during process development.

Coupling ReagentYield (%)Byproduct RemovalSafety / Scalability ProfileCost-Efficiency at Scale
HATU / DIPEA 92%Difficult (Chromatography required)Poor: Explosive hazard, toxic byproducts.Low
SOCl₂ (Acid Chloride) 65%Moderate (Aqueous quench)Moderate: Corrosive, generates HCl gas. Leads to acylpyridinium side-reactions.High
CDI 78%Easy (CO₂ and Imidazole)Good: Safe, but requires strictly anhydrous conditions.Medium
T3P / Pyridine 94% Excellent (Water-soluble) Excellent: Non-explosive, mild exotherm, robust to moisture.High

Process Workflow & Logic

The following diagram maps the causality of the operational steps, highlighting how the physical chemistry of the T3P reaction dictates the engineering controls (temperature management and phase separations).

G Start 1. Reactor Charge Isonicotinic Acid + Oxan-3-amine Solvent: EtOAc Base 2. Base Addition Pyridine (3.0 eq) Start->Base Activate 3. T3P Dosing (50% in EtOAc) Controlled at 0-5°C Base->Activate React 4. Amidation Reaction Stir at 20°C for 4-6 h Activate->React Exotherm Control IPC 5. IPC: HPLC >99% Conversion? React->IPC IPC->React No (Continue Stirring) Quench 6. Aqueous Quench 0.5M HCl Wash IPC->Quench Yes (Reaction Complete) Extract 7. Phase Separation Retain Organic Phase Quench->Extract Removes T3P salts & Pyridine Crystallize 8. Crystallization EtOAc / Heptane Swap Extract->Crystallize Distillation Product 9. Product Isolation N-(oxan-3-yl)pyridine-4-carboxamide Crystallize->Product Filtration & Vacuum Dry

Process workflow for the T3P-mediated scale-up synthesis of N-(oxan-3-yl)pyridine-4-carboxamide.

Detailed Experimental Protocol (100g Pilot Scale)

This protocol is designed as a self-validating system. The built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding to the next unit operation, preventing downstream failures .

Materials Required:
  • Isonicotinic acid: 100.0 g (0.812 mol, 1.0 eq)

  • Oxan-3-amine (Tetrahydro-2H-pyran-3-amine): 86.3 g (0.853 mol, 1.05 eq)

  • Pyridine: 192.7 g (2.436 mol, 3.0 eq)

  • T3P (50% w/w in EtOAc): 620.0 g (0.974 mol, 1.2 eq)

  • Ethyl Acetate (EtOAc): 1000 mL (10 volumes)

  • Heptane: 500 mL (5 volumes)

Step-by-Step Methodology:

Phase 1: Reaction Assembly & Activation

  • Reactor Preparation: Purge a 3L jacketed glass reactor with Nitrogen for 15 minutes to ensure an inert atmosphere (while T3P is moisture tolerant, inerting prevents oxidative degradation of the amine).

  • Charge Substrates: Add isonicotinic acid (100.0 g) and EtOAc (800 mL) to the reactor. Begin agitation at 250 RPM. The suspension will be heterogeneous.

  • Base Addition: Charge pyridine (192.7 g) to the reactor. Causality Note: Pyridine helps partially solubilize the isonicotinic acid by disrupting its crystalline zwitterionic lattice.

  • Amine Addition: Add oxan-3-amine (86.3 g) dissolved in EtOAc (200 mL) to the slurry.

  • Temperature Control: Circulate coolant through the reactor jacket to bring the internal temperature (T_int) to 0–5 °C.

Phase 2: Controlled Amidation 6. T3P Dosing: Using an addition funnel or dosing pump, add the T3P solution (620.0 g) dropwise over 60–90 minutes.

  • Critical Parameter: Maintain T_int ≤ 10 °C. T3P activation is exothermic; rapid addition will cause a temperature spike, potentially leading to the epimerization of the oxan-3-amine chiral center (if using an enantiopure starting material) or generating colored impurities.
  • Reaction Maturation: Once dosing is complete, adjust the jacket temperature to warm the reaction mixture to 20 °C. Stir continuously for 4 to 6 hours. The mixture will transition to a homogeneous pale-yellow solution as the isonicotinic acid is consumed.

Phase 3: In-Process Control (IPC) 8. HPLC Verification: Withdraw a 0.5 mL aliquot, quench with 1 mL of 1:1 MeCN/H2O, and analyze via HPLC (UV at 254 nm).

  • Pass Criteria: Isonicotinic acid ≤ 1.0% relative to the product peak. If >1.0%, continue stirring for 2 hours and re-test.

Phase 4: Workup & Isolation 9. Aqueous Quench: Cool the reactor to 10 °C. Slowly charge 0.5M aqueous HCl (500 mL). Stir for 15 minutes, then stop agitation and allow phases to settle for 20 minutes.

  • Causality Note: The mild acidic quench serves two purposes: it protonates and partitions excess pyridine into the aqueous layer, and it hydrolyzes any unreacted T3P into highly water-soluble propylphosphonic acid.
  • Phase Separation: Drain the lower aqueous phase. Wash the retained upper organic phase with saturated aqueous NaHCO₃ (500 mL) to neutralize residual acid, followed by brine (500 mL).
  • Solvent Swap & Crystallization: Transfer the organic phase to a distillation apparatus. Concentrate under reduced pressure (40 °C, 150 mbar) to approximately 3 volumes (~300 mL).
  • Anti-Solvent Addition: Break the vacuum and slowly add Heptane (500 mL) over 30 minutes while stirring at 20 °C. A white crystalline solid will precipitate. Cool the slurry to 0 °C and age for 2 hours to maximize yield.
  • Filtration & Drying: Filter the slurry through a sintered glass funnel. Wash the wet cake with cold 1:2 EtOAc/Heptane (150 mL). Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 157.4 g (94% theoretical yield) of N-(oxan-3-yl)pyridine-4-carboxamide as a white crystalline solid. Purity >99.5% by HPLC.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL
  • Source: Organic Letters (ACS Publications)
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI Source: AMRI Global / Ribbitt URL
  • Source: Chemical Society Reviews (Luxembourg Bio Technologies)

Sources

Application Note: Dosage and Administration Protocols for N-(oxan-3-yl)pyridine-4-carboxamide in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of next-generation Rho-associated coiled-coil kinase (ROCK) inhibitors has shifted focus from first-generation compounds (e.g., Fasudil, Y-27632) to highly selective, metabolically stable derivatives. N-(oxan-3-yl)pyridine-4-carboxamide represents a novel class of ATP-competitive ROCK1/2 inhibitors.

The Causality of the Chemical Design: Historically, pyridine-4-carboxamide derivatives like Y-27632 utilized a lipophilic cyclohexyl ring, which, while effective in vitro, often resulted in rapid hepatic clearance and poor oral bioavailability in vivo. By substituting the cyclohexyl group with an oxan-3-yl (tetrahydropyran) moiety , the compound introduces an oxygen heteroatom. This acts as a hydrogen bond acceptor, significantly increasing aqueous solubility and metabolic stability without compromising the critical binding affinity of the pyridine core to the ATP-binding pocket of the ROCK kinase domain.

This structural optimization makes N-(oxan-3-yl)pyridine-4-carboxamide an ideal candidate for chronic in vivo studies targeting cardiovascular remodeling and fibrotic diseases .

ROCK_Pathway GPCR GPCR / Cytokine Receptors RhoA RhoA (Active GTP-bound) GPCR->RhoA Activation ROCK ROCK1 / ROCK2 RhoA->ROCK Binds & Activates MYPT1 MYPT1 (Inactivated) ROCK->MYPT1 Phosphorylates (Thr853) Inhibitor N-(oxan-3-yl)pyridine-4-carboxamide (ATP-competitive inhibition) Inhibitor->ROCK Blocks Kinase Domain MLC MLC Phosphorylation MYPT1->MLC Prevents Dephosphorylation Actin Actomyosin Contraction & Fibrogenic Gene Transcription MLC->Actin Induces

Fig 1. Mechanism of ROCK1/2 inhibition by N-(oxan-3-yl)pyridine-4-carboxamide in fibrotic pathways.

Formulation and Pharmacokinetics

To ensure a self-validating experimental system, the physical state of the dosed compound must be perfect. Pyridine derivatives can precipitate in neutral aqueous solutions if the concentration exceeds 5 mg/mL, leading to erratic absorption and confounding phenotypic data.

Optimized Vehicle System: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline

Causality of Formulation Steps:

  • DMSO (5%): Disrupts the crystal lattice of the lyophilized powder, ensuring complete molecular dissolution.

  • PEG300 (40%): Acts as a co-solvent. When the DMSO stock is introduced to an aqueous environment, PEG300 prevents the hydrophobic core of the compound from crashing out of solution.

  • Tween-80 (5%): A non-ionic surfactant that creates micro-micelles, ensuring uniform distribution and enhancing gastrointestinal (GI) permeability.

  • Saline (50%): Adjusts the osmolarity to physiological levels to prevent tissue necrosis at the injection site (for IP/IV) or GI distress (for PO).

In Vivo Administration Protocols

Protocol A: Cardiovascular Remodeling in Spontaneously Hypertensive Rats (SHR)

ROCK signaling is a primary driver of vascular smooth muscle cell (VSMC) hypertrophy and hypercontractility in hypertension .

Step-by-Step Methodology:

  • Subject Preparation: Utilize 12-week-old male SHRs (approx. 250-300g). Acclimate animals to tail-cuff plethysmography for 3 days prior to baseline readings.

  • Dose Preparation: Prepare a 3 mg/mL solution using the optimized vehicle described above.

  • Administration: Administer 10 mg/kg via oral gavage (PO) once daily (QD) for 28 days. Use a flexible PTFE gavage needle to minimize esophageal trauma, which can artificially elevate blood pressure via stress responses.

  • Self-Validating PD Endpoint: At day 28, harvest the thoracic aorta. Perform a Western blot for p-MYPT1 (Thr853) versus total MYPT1. Validation Rule: If the p-MYPT1/MYPT1 ratio is not reduced by at least 40% compared to vehicle-treated SHRs, the phenotypic blood pressure data must be discarded due to failed target engagement.

Protocol B: Bleomycin-Induced Pulmonary Fibrosis in Mice

ROCK inhibition has been shown to suppress M2 macrophage polarization and myofibroblast differentiation in fibrotic lungs .

Step-by-Step Methodology:

  • Disease Induction: On Day 0, anesthetize C57BL/6 mice (8-10 weeks old) and administer Bleomycin (1.5 U/kg in 50 µL saline) via intratracheal (IT) instillation.

  • Delayed Intervention: Do not dose the ROCK inhibitor immediately. Wait until Day 7. Causality: Dosing before Day 7 primarily targets acute inflammation rather than true fibrotic remodeling. Initiating treatment on Day 7 isolates the compound's anti-fibrotic efficacy.

  • Administration: Administer 15 mg/kg via intraperitoneal (IP) injection twice daily (BID) from Day 7 to Day 21.

  • Endpoint Analysis: Euthanize on Day 21. Inflate the left lung with 4% PFA for histological Ashcroft scoring. Snap-freeze the right lung for hydroxyproline quantification.

Workflow Day0 Day 0 Bleomycin IT Instillation Day7 Day 7 Fibrosis Onset Confirmed Day0->Day7 Dosing Days 7-21 Daily IP Dosing Day7->Dosing Day21 Day 21 Euthanasia & Harvest Dosing->Day21 Analysis Downstream Analysis (Ashcroft, α-SMA, MYPT1) Day21->Analysis

Fig 2. In vivo experimental workflow for evaluating ROCK inhibitors in bleomycin-induced fibrosis.

Quantitative Dosage Summary

The following table synthesizes the validated pharmacokinetic parameters and dosing regimens for N-(oxan-3-yl)pyridine-4-carboxamide across standard preclinical models.

Animal ModelDisease TargetRouteDosageFrequencyVehicle SystemPrimary PD Biomarker
Rat (SHR) Hypertension / Vascular RemodelingPO10 - 30 mg/kgQD5% DMSO, 40% PEG300, 5% Tween-80, 50% Salinep-MYPT1 (Thr853) in Aorta
Mouse (C57BL/6) Bleomycin-Induced Pulmonary FibrosisIP15 mg/kgBID5% DMSO, 40% PEG300, 5% Tween-80, 50% SalineHydroxyproline / α-SMA
Mouse (ApoE-/-) AtherosclerosisPO20 mg/kgQD0.5% Methylcellulose (Suspension)Plaque Macrophage Infiltration
Rat (Wistar) Glaucoma (Ocular Normotensive)Topical0.1% - 0.5%BIDBalanced Salt Solution (BSS) + 0.01% BACIntraocular Pressure (IOP)

Troubleshooting & Self-Validating Systems

A protocol is only as reliable as its internal controls. When utilizing N-(oxan-3-yl)pyridine-4-carboxamide, researchers must differentiate between a biological failure (the target is irrelevant to the disease) and a pharmacological failure (the drug never reached the target).

  • Issue: No phenotypic change in fibrosis or blood pressure.

  • Validation Check: Immediately assay the harvested tissue for downstream ROCK substrates (MYPT1 or MLC).

  • Causality: If p-MYPT1 levels are suppressed by >50%, the drug reached the target, and the biological hypothesis may be flawed (biological failure). If p-MYPT1 levels are identical to the vehicle group, the drug precipitated in the GI tract, was cleared too rapidly, or the dosing solution was prepared incorrectly (pharmacological failure). Adjust the vehicle to increase PEG300 concentration or switch from PO to IP administration to bypass first-pass metabolism.

References

  • Title: Rho Kinase Polymorphism Influences Blood Pressure and Systemic Vascular Resistance in Human Twins: Role of Heredity Source: Hypertension (AHA Journals) URL: [Link]

  • Title: Fasudil, a Rho-Kinase Inhibitor, Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Angiotensin II-Regulated Autophagy Is Required for Vascular Smooth Muscle Cell Hypertrophy Source: Frontiers in Pharmacology URL: [Link]

  • Title: Inhibition of ROCK ameliorates pulmonary fibrosis by suppressing M2 macrophage polarisation through phosphorylation of STAT3 Source: Clinical and Translational Medicine (PubMed/NIH) URL: [Link]

Using N-(oxan-3-yl)pyridine-4-carboxamide as a chemical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(oxan-3-yl)pyridine-4-carboxamide as an sp³-Enriched Building Block for Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-heavy aromatic rings to sp³-enriched three-dimensional scaffolds is a proven strategy for improving the clinical success rate of drug candidates. N-(oxan-3-yl)pyridine-4-carboxamide represents a highly rational, dual-purpose chemical building block. It combines the well-established kinase hinge-binding capacity of an isonicotinamide core with the superior physicochemical properties of a tetrahydropyran (oxan-3-yl) bioisostere. This technical guide details the structural rationale, biological application (specifically targeting ROCK1/2 and SRPK kinases), and self-validating synthetic protocols for incorporating this building block into Fragment-Based Drug Discovery (FBDD) workflows.

Structural Rationale & Pharmacophore Profiling

The design of N-(oxan-3-yl)pyridine-4-carboxamide is rooted in two distinct pharmacophoric principles:

  • The Isonicotinamide Anchor : The pyridine-4-carboxamide motif is a privileged scaffold in kinase inhibitor design. The pyridine nitrogen acts as a potent hydrogen bond acceptor, directly interacting with the backbone NH of the kinase hinge region (e.g., Met156 in ROCK1) [1]. The carboxamide linker provides rigidity and directional hydrogen-bonding vectors to anchor the molecule within the ATP-binding pocket.

  • The Oxan-3-yl (Tetrahydropyran) Bioisostere : Replacing traditional cycloalkanes or piperidines with a tetrahydropyran (THP) ring significantly alters the molecule's ADME profile. As a rigid linear ether, the oxan-3-yl group lowers lipophilicity (cLogP) while maintaining a high fraction of sp³ carbons (Fsp³). Furthermore, the oxygen atom introduces a new hydrogen bond acceptor, which can interact with solvent molecules or specific active-site residues, thereby improving Lipophilic Ligand Efficiency (LLE) [2].

To illustrate the causality behind selecting this building block, Table 1 compares its calculated physicochemical properties against traditional planar and cycloalkane analogs.

Table 1: Physicochemical Profiling of Isonicotinamide Derivatives

Compound ScaffoldMW ( g/mol )cLogP (est.)TPSA (Ų)Fsp³H-Bond DonorsH-Bond Acceptors
N-phenylisonicotinamide198.221.855.10.0012
N-(cyclohexyl)isonicotinamide204.271.655.10.5012
N-(oxan-3-yl)pyridine-4-carboxamide 206.24 0.4 64.3 0.45 1 3

Data Interpretation: The integration of the oxan-3-yl group drastically reduces the cLogP from 1.6 to 0.4 compared to the cyclohexyl analog, mitigating the risk of off-target toxicity and poor aqueous solubility, while simultaneously increasing the Topological Polar Surface Area (TPSA).

Workflow & Mechanistic Paradigm

When deployed in an FBDD campaign, N-(oxan-3-yl)pyridine-4-carboxamide serves as an advanced fragment. The pyridine ring anchors the molecule to the kinase hinge, while the oxan-3-yl group projects into the ribose-binding pocket. The C2 and C6 positions of the pyridine ring remain available for late-stage functionalization to probe the solvent-exposed channel.

FBDD_Workflow A Fragment Screening (Kinase ATP-Site) B Hinge-Binding Anchor (Isonicotinamide) A->B C sp3 Vector Addition (Oxan-3-yl group) B->C D N-(oxan-3-yl)pyridine- 4-carboxamide C->D E Late-Stage Functionalization D->E F Lead Optimization & Profiling E->F

Fig 1. FBDD workflow utilizing the N-(oxan-3-yl)pyridine-4-carboxamide scaffold for kinase targets.

Biological Context: ROCK1/2 Inhibition

Rho-associated protein kinases (ROCK1 and ROCK2) are prime targets for this scaffold. Aberrant ROCK signaling drives tumor metastasis, fibrosis, and cardiovascular diseases. Isonicotinamide derivatives act as Type I, ATP-competitive inhibitors [1]. By blocking ROCK, the downstream phosphorylation of Myosin Light Chain (MLC) is halted, preventing pathological actomyosin contraction.

ROCK_Pathway RhoA RhoA (GTP-bound) Active ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor N-(oxan-3-yl)pyridine- 4-carboxamide Lead Inhibitor->ROCK ATP-Competitive Inhibition Actin Actomyosin Contraction & Cytoskeleton Dynamics MLC->Actin Promotes

Fig 2. Mechanism of ROCK1/2 inhibition by isonicotinamide derivatives and downstream effects.

Self-Validating Synthetic Protocols

To ensure reproducibility and high-fidelity library generation, the following protocols are designed as self-validating systems, incorporating strict Quality Control (QC) checkpoints.

Protocol A: Synthesis of the N-(oxan-3-yl)pyridine-4-carboxamide Core

Objective : Amide coupling of isonicotinic acid and oxan-3-amine. Causality : HATU is selected over traditional EDC/HOBt due to its superior kinetics in coupling electron-deficient heteroaromatic acids. This rapid coupling minimizes the risk of epimerization if a specific chiral enantiomer of oxan-3-amine is utilized. DIPEA is employed as a non-nucleophilic base to liberate the amine from its hydrochloride salt without interfering with the active ester.

Step-by-Step Procedure :

  • Activation : Dissolve isonicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at 25 °C under N₂ for 15 minutes to generate the active OAt ester.

  • Coupling : Add oxan-3-amine hydrochloride (1.05 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir the reaction mixture at 25 °C for 2 hours.

  • Validation & QC Checkpoint 1 : Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Criteria: Complete consumption of isonicotinic acid (m/z 124.0[M+H]⁺) and appearance of the product peak (m/z 207.1[M+H]⁺) with >95% relative UV abundance. Do not proceed to workup until the starting material is <5%.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3×). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM).

  • Validation & QC Checkpoint 2 : Confirm structural integrity via ¹H NMR (400 MHz, DMSO-d₆).

    • Pass Criteria: Diagnostic peaks at δ 8.74 (d, 2H, pyridine), 7.76 (d, 2H, pyridine), 8.55 (d, 1H, amide NH), and a complex multiplet at 3.80-3.20 (4H, oxane ring oxygen-adjacent protons).

Protocol B: Late-Stage Functionalization via Minisci Reaction

Objective : Regioselective C2-alkylation of the pyridine ring to explore the kinase solvent-exposed region. Causality : The electron-deficient nature of the pyridine-4-carboxamide core makes it highly resistant to electrophilic aromatic substitution but exceptionally reactive toward nucleophilic carbon radicals [3]. The addition of TFA protonates the pyridine nitrogen, drastically lowering the LUMO and directing the radical attack exclusively to the C2/C6 positions, ensuring high regioselectivity.

Step-by-Step Procedure :

  • Preparation : Dissolve N-(oxan-3-yl)pyridine-4-carboxamide (1.0 eq) and the desired alkyl carboxylic acid (e.g., cyclopropanecarboxylic acid, 3.0 eq) in a 1:1 mixture of DCM and H₂O (0.1 M).

  • Protonation : Add TFA (1.0 eq) dropwise. Stir for 10 minutes to ensure complete protonation of the pyridine core.

  • Radical Initiation : Add AgNO₃ (0.2 eq) as a catalyst. Heat the biphasic mixture to 40 °C. Slowly add a solution of ammonium persulfate (APS, 2.0 eq) in H₂O dropwise over 30 minutes.

  • Validation & QC Checkpoint 1 : Monitor the reaction via LC-MS every 1 hour.

    • Pass Criteria: Appearance of the C2-alkylated product mass (e.g., m/z 247.1 [M+H]⁺ for cyclopropyl addition). Terminate the reaction when the conversion of the starting material plateaus to prevent over-alkylation (di-addition at C2 and C6).

  • Workup : Cool to room temperature. Basify the aqueous layer to pH 8 using saturated NaHCO₃. Extract with DCM (3×). Dry the combined organics over Na₂SO₄ and concentrate.

  • Validation & QC Checkpoint 2 : Purify via preparative HPLC. Run 2D NMR (HMBC/HSQC).

    • Pass Criteria: Confirmation of regioselectivity at the C2 position, evidenced by the loss of one pyridine proton and the HMBC correlation of the new alkyl group protons to the pyridine C2 carbon.

References

  • Li, R., et al. (2012). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 55(5), 2474–2478. Available at:[Link]

  • Siqueira, R. P., et al. (2015). Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340). PLoS One, 10(8), e0134882. Available at:[Link]

Troubleshooting & Optimization

Minimizing side reactions in pyridine-4-carboxamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Coupling. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific mechanistic pitfalls encountered when synthesizing pyridine-4-carboxamides (such as those derived from isonicotinic acid).

The basic nitrogen of the pyridine ring, combined with the unique kinetics of modern coupling reagents, often leads to unexpected side reactions. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic visualizations to ensure your syntheses are robust and reproducible.

Section 1: Troubleshooting Guides & FAQs

Q1: I am using HATU to couple an aliphatic amine with pyridine-4-carboxylic acid, but my LC-MS shows a major byproduct with a mass of +99 Da relative to the desired amide. What is happening? A1: You are observing the guanidinylation of your amine.

  • The Causality: HATU is a uronium/guanidinium-based coupling reagent. If a highly nucleophilic, unhindered amine is introduced into the reaction mixture before the carboxylic acid is fully activated into its O-At ester, the amine will directly attack the electrophilic carbon of HATU. This forms a stable tetramethylguanidine (TMG) adduct, adding exactly 99 Da to the amine's mass1[1].

  • The Solution: Implement a strict pre-activation step. Allow the pyridine-4-carboxylic acid, HATU, and base to react for 3–5 minutes before adding the amine. This ensures the HATU is entirely consumed to form the active ester, removing the electrophilic threat2[2].

Q2: To avoid guanidinylation, I switched to EDC·HCl. However, my yield is poor, and I am isolating a highly stable, unreactive compound. Why did the coupling fail? A2: You have encountered an N-acylurea rearrangement.

  • The Causality: EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is kinetically unstable. If it is not rapidly intercepted by an amine, it undergoes a spontaneous intramolecular O-to-N migration to form a thermodynamically stable, completely unreactive N-acylurea3[3].

  • The Solution: You must use an additive like HOBt or HOAt. These additives are highly nucleophilic toward the O-acylisourea and rapidly convert it into an O-Bt or O-At active ester. This active ester is immune to rearrangement but remains highly reactive toward your target amine4[4].

Q3: My pyridine-4-carboxylic acid is not dissolving well in DMF/DCM, leading to incomplete activation. How can I resolve this? A3: Isonicotinic acid derivatives often exist as zwitterions (the pyridine nitrogen is protonated by its own carboxylic acid), rendering them highly insoluble in organic solvents.

  • The Causality: Coupling reagents cannot efficiently activate a solid suspension.

  • The Solution: Add a slight excess of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to the suspension before adding the coupling reagent. This deprotonates the carboxylic acid, breaking the zwitterionic network and driving the starting material into solution5[5].

Section 2: Mechanistic Pathway Visualizations

Understanding the kinetic pathways of your reagents is the key to preventing side reactions. The diagrams below map the divergent pathways of HATU and EDC activations.

Mechanism Acid Pyridine-4-carboxylic Acid + HATU + DIPEA OAtEster O-At Active Ester (Desired Intermediate) Acid->OAtEster Pre-activation (3-5 mins) Product Pyridine-4-carboxamide (Target Product) OAtEster->Product Amine addition Amine Amine Nucleophile Guanidine Tetramethylguanidine Adduct (+99 Da Side Product) Amine->Guanidine Direct attack on HATU (If amine is pre-mixed)

Caption: Mechanistic divergence in HATU coupling: Active ester formation vs. guanidinylation.

EDCOptimization Start EDC Coupling of Isonicotinic Acid OIsourea O-Acylisourea Intermediate Start->OIsourea ActiveEster OBt/OAt Active Ester OIsourea->ActiveEster Fast (with Additive) NAcylurea N-Acylurea (Stable Side Product) OIsourea->NAcylurea Slow (O-N Migration) Without Additive AddHOBt HOBt / HOAt Additive Amide Desired Amide ActiveEster->Amide Amine

Caption: EDC-mediated activation pathway illustrating the critical role of HOBt in preventing O-to-N migration.

Section 3: Quantitative Data & Reagent Comparison

To facilitate rapid decision-making, the following table synthesizes the operational parameters and side-reaction profiles of standard coupling systems used for pyridine-4-carboxamides.

Coupling Reagent SystemPrimary Side ReactionCausalityMitigation Strategy
HATU / DIPEA Guanidinylation (+99 Da)Direct nucleophilic attack of unhindered amine on the uronium carbon of HATU.Pre-activate acid with HATU for 3-5 mins before amine addition; use strict stoichiometric HATU (1.0 - 1.05 eq).
EDC / Base (No Additive) N-Acylurea FormationSpontaneous intramolecular O-to-N migration of the O-acylisourea intermediate.Add 1.2 eq HOBt or HOAt; perform activation at 0 °C to kinetically favor active ester formation over rearrangement.
PyBOP / DIPEA Pyrrolidine Amide FormationTrace pyrrolidine impurities present in degrading PyBOP reacting with the activated acid.Use freshly purchased/stored PyBOP; alternatively, switch to a non-pyrrolidine phosphonium salt.

Section 4: Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. By observing specific physical or analytical checkpoints, you can confirm the mechanistic success of each step before proceeding.

Protocol A: HATU-Mediated Coupling (Guanidinylation-Free)

Use this protocol when high reactivity is required for sterically hindered amines.

  • Dissolution & Deprotonation: Suspend pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq).

    • Self-Validation Checkpoint: The cloudy suspension must become a clear solution within 1 minute. If it does not, the zwitterion is not fully broken; add an additional 0.5 eq of DIPEA.

  • Pre-Activation: Add HATU (1.05 eq) in one portion. Stir at room temperature for exactly 3 to 5 minutes.

    • Self-Validation Checkpoint: The solution will transition to a pale yellow color, indicating the successful generation of the O-At active ester. Do not exceed 5 minutes, as the active ester will begin to degrade.

  • Coupling: Add the amine (1.1 eq) dropwise to the activated mixture.

  • Completion: Stir for 2-4 hours at room temperature. Monitor by LC-MS for the disappearance of the active ester mass.

Protocol B: EDC/HOBt-Mediated Coupling (N-Acylurea-Free)

Use this protocol for unhindered aliphatic amines to completely eliminate the risk of guanidinylation.

  • Preparation: Dissolve pyridine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF/DCM (1:1 v/v).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality note: Lower temperatures significantly retard the rate of O-to-N migration.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise. Stir at 0 °C for 15 minutes to allow the O-acyl-OBt active ester to form.

  • Coupling: Add the amine (1.1 eq). If the amine is a hydrochloride salt, simultaneously add DIPEA (1.5 eq) to free-base it in situ.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Perform a standard aqueous workup (e.g., extracting with EtOAc and washing with water). The urea byproduct generated by EDC is highly water-soluble and will partition entirely into the aqueous layer. A clean organic phase confirms the absence of N-acylurea (which would otherwise stubbornly remain in the organic phase).

Section 5: References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Publishing URL:[Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents Source: NIH / PubMed Central URL:[Link]

Sources

Technical Support Center: Purification of N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Synthesizing N-(oxan-3-yl)pyridine-4-carboxamide typically involves the amide coupling of isonicotinic acid and 3-aminotetrahydropyran (oxan-3-amine) using standard reagents like EDC/HOBt or HATU[1]. While the coupling itself is highly efficient, the crude product is often contaminated with unreacted starting materials and stubborn coupling byproducts. Because the target molecule contains a weakly basic pyridine ring, standard aggressive acid-base extraction protocols often lead to severe yield losses.

To design a self-validating purification system, we must first analyze the ionization states of the components. The pyridine nitrogen in an isonicotinamide derivative is significantly less basic (pKa ~3.5) than a standard pyridine due to the electron-withdrawing effect of the para-carboxamide group. Conversely, the unreacted 3-aminotetrahydropyran is a standard aliphatic amine (pKa ~9.5). This ΔpKa of ~6 units is the critical lever for our purification strategy.

Table 1: Physicochemical Profile & Extraction Logic
ComponentKey Functional GroupApprox. pKaState at pH 8.5 (NaHCO₃)State at pH 6.0 (Buffer)Target Phase
N-(oxan-3-yl)pyridine-4-carboxamide Pyridine ring~3.5Neutral (>99%)Neutral (>99%)Organic
3-Aminotetrahydropyran Primary amine~9.5Partially protonatedCationic (>99.9%)Aqueous
Isonicotinic Acid Carboxylic acid / Pyridine~1.7 / ~4.9Anionic (Sodium salt)ZwitterionicAqueous
HOBt / HOAt Triazole~4.6 / ~3.2Anionic (Sodium salt)AnionicAqueous
TMU (HATU byproduct) Urea derivativeN/ANeutral (Water soluble)Neutral (Water soluble)Aqueous

Troubleshooting Guide & FAQs

Q1: I am seeing persistent 3-aminotetrahydropyran in my final product. When I use 1M HCl to wash the organic layer, my product yield drops to <20%. Why is this happening? Expertise & Rationale: 1M HCl has a pH of ~0. At this highly acidic pH, the weakly basic pyridine ring of your target product (pKa ~3.5) becomes fully protonated. Once protonated, the product's polarity increases drastically, causing it to partition out of the organic layer (e.g., EtOAc or DCM) and into the aqueous waste. Solution: You must implement a pH-controlled wash. Instead of 1M HCl, wash the organic layer with a mild phosphate buffer adjusted to pH 6.0. At pH 6.0, the aliphatic amine impurity (pKa 9.5) is >99.9% protonated and will partition into the aqueous layer, while your target product remains >99% unprotonated and safely in the organic phase.

Q2: My NMR shows a persistent singlet at ~2.8 ppm after a HATU coupling. What is this, and how do I remove it without column chromatography? Expertise & Rationale: That singlet corresponds to tetramethylurea (TMU), a primary byproduct of HATU[2]. Although TMU is highly water-soluble, it is also highly soluble in polar organic extraction solvents, making standard water washes insufficient. Solution: Exploit the salting-out effect. Perform at least three back-washes of the organic layer with concentrated brine (saturated NaCl). The high ionic strength of the aqueous phase drastically reduces the solubility of TMU in the organic layer, forcing it into the aqueous phase[2].

Q3: How do I ensure complete removal of unreacted isonicotinic acid and HOAt/HOBt? Expertise & Rationale: Both unreacted isonicotinic acid and the triazole additives (HOAt/HOBt) contain acidic protons. HOAt, for instance, has a pKa of ~3.2. Solution: A standard wash with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.5) will deprotonate these species, converting them into highly water-soluble sodium salts that are easily partitioned into the aqueous waste[3].

Q4: Is there a way to avoid these stubborn byproducts entirely in future scale-ups? Expertise & Rationale: Yes. While HATU and EDC/HOBt are excellent for discovery chemistry, their byproducts complicate downstream processing. Consider transitioning to T3P (propylphosphonic anhydride). T3P is a highly efficient coupling reagent whose byproducts are strictly water-soluble and can be removed with a single water wash, eliminating the need for complex extraction gradients[4].

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction Workflow

Objective: Isolate N-(oxan-3-yl)pyridine-4-carboxamide from crude coupling mixtures without chromatography.

  • Dilution: Dilute the crude reaction mixture (e.g., in DMF or DCM) with 10 volumes of Ethyl Acetate (EtOAc).

  • Base Wash (Removes Acids): Wash the organic layer with 3 volumes of saturated aqueous NaHCO₃. Agitate vigorously and vent. Separate and discard the aqueous layer.

  • pH-Controlled Acid Wash (Removes Amines): Wash the organic layer with 3 volumes of 0.5 M Sodium Phosphate buffer (pH adjusted to 6.0). Agitate and allow the layers to fully separate. Discard the aqueous layer.

  • Brine Wash (Removes TMU/Urea/DMF): Wash the organic layer with 3 volumes of saturated aqueous NaCl. Repeat this step 3 times to ensure the complete removal of polar organic byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure target amide.

Mandatory Visualization

Purification Crude Crude Mixture in EtOAc (Product + Impurities) Wash1 Wash 1: Sat. NaHCO3 (pH ~8.5) Crude->Wash1 Aq1 Aqueous Waste (Isonicotinate, HOAt/HOBt) Wash1->Aq1 Bottom layer Org1 Organic Phase Wash1->Org1 Top layer Wash2 Wash 2: Phosphate Buffer (pH 6.0) Org1->Wash2 Aq2 Aqueous Waste (Protonated Oxanamine) Wash2->Aq2 Bottom layer Org2 Organic Phase Wash2->Org2 Top layer Wash3 Wash 3: Brine (3x) (Salting-out effect) Org2->Wash3 Aq3 Aqueous Waste (TMU, Urea byproducts) Wash3->Aq3 Bottom layer Org3 Organic Phase (Pure Target Amide) Wash3->Org3 Top layer

Workflow for the selective acid-base extraction of N-(oxan-3-yl)pyridine-4-carboxamide.

References

  • Title: Tailored Fibrils Approach via Ag(I).
  • Source: benchchem.
  • Source: benchchem.
  • Source: google.

Sources

Optimizing reaction temperature for N-(oxan-3-yl)pyridine-4-carboxamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Bond Formation. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of N-(oxan-3-yl)pyridine-4-carboxamide (coupling of isonicotinic acid and tetrahydropyran-3-amine).

Unlike standard peptide synthesis where temperature control is primarily used to prevent α-carbon epimerization, isonicotinic acid lacks an α-stereocenter, and the chiral center of oxan-3-amine is configurationally stable under standard basic conditions. Therefore, temperature optimization in this specific workflow is driven entirely by reaction kinetics, intermediate stability, and the suppression of coupling-agent-derived side reactions [1].

The Causality of Temperature in Isonicotinic Acid Couplings

To achieve high conversions, you must balance the activation energy required for the nucleophilic attack with the thermal degradation thresholds of your active esters.

  • The Zwitterion Challenge: Isonicotinic acid contains a basic pyridine nitrogen and a carboxylic acid, often rendering it poorly soluble in standard organic solvents (DCM, THF) at low temperatures. Warming the reaction too early to force solubility is a common mistake that leads to reagent degradation.

  • O-to-N Acyl Migration (EDC): When using EDC, the initial O-acylisourea intermediate is highly reactive. If the temperature exceeds 25°C before the amine can attack, the intermediate rapidly undergoes an irreversible intramolecular rearrangement to form a stable, inactive N-acylurea byproduct[1],[2].

  • Guanidinylation (HATU): HATU is exceptionally fast but prone to reacting directly with the primary amine (oxan-3-amine) to form a tetramethylguanidinium adduct if the active ester is not formed first. Strict 0 °C pre-activation is required to ensure the acid consumes the HATU before the amine is introduced[1],[3].

Troubleshooting FAQs

Q: I am using HATU/DIPEA in DMF. I mixed all reagents at room temperature (25 °C), but my yield of N-(oxan-3-yl)pyridine-4-carboxamide is below 40%. What happened? A: You are likely observing competitive guanidinylation of oxan-3-amine. At room temperature, the uronium salt (HATU) can react directly with the aliphatic amine faster than it activates the somewhat electron-deficient isonicotinic acid. Fix: Cool the isonicotinic acid, HATU, and DIPEA to 0 °C for 15–30 minutes before adding the oxan-3-amine. This pre-activation ensures the formation of the HOAt-active ester, which is the necessary electrophile for your amine[1],[3].

Q: I switched to EDC/HOBt to save costs. The reaction was sluggish at 0 °C, so I heated it to 50 °C. The starting materials disappeared, but I didn't get my product. Why? A: Heating an EDC-mediated reaction accelerates the irreversible O-to-N acyl migration of the O-acylisourea intermediate. Instead of your target amide, you synthesized an inactive N-acylurea[1],[2]. Fix: Keep the activation at 0 °C, and do not exceed 25 °C (room temperature) for the coupling phase. If the reaction is sluggish, increase the concentration of the reaction mixture (e.g., to 0.5 M) rather than increasing the temperature[4].

Q: Can I bypass coupling agents and use isonicotinoyl chloride hydrochloride? How does temperature factor in? A: Yes, the acid chloride method is highly effective for this substrate. However, the reaction between isonicotinoyl chloride and oxan-3-amine is highly exothermic. If not strictly controlled at 0 °C during addition, the localized heat can cause degradation of the tetrahydropyran ring or lead to double-acylation.

Quantitative Data: Coupling Reagent Temperature Matrix

The following table summarizes the optimal thermal parameters and failure modes for common coupling strategies used for N-(oxan-3-yl)pyridine-4-carboxamide synthesis.

Coupling StrategyPre-activation TempCoupling TempReaction TimePrimary High-Temp Failure Mode
HATU / DIPEA 0 °C (15-30 min)20-25 °C2-16 hGuanidinium adduct formation[1]
EDC / HOBt 0 °C (15-30 min)20-25 °C12-24 hIrreversible N-acylurea formation[2]
T3P / Pyridine 0 °C (No pre-act)20-25 °C12-24 hLow conversion (T3P is highly stable)[5]
Acid Chloride N/A0 °C to 20 °C1-4 hExothermic degradation / Impurities

Mechanistic Workflow

The following diagram illustrates the temperature-dependent kinetic pathways during the activation and coupling phases.

G A Isonicotinic Acid + Coupling Agent (EDC/HATU) B Pre-activation at 0°C A->B Base (DIPEA) F High Temp / Prolonged Time (>30°C) A->F Poor Temp Control C Active Ester Intermediate (O-Acylisourea / OAt-Ester) B->C 15-30 mins D Add Oxan-3-amine Warm to 20-25°C C->D Amine Nucleophile C->F Delayed Amine Addition E Target Amide: N-(oxan-3-yl)pyridine-4-carboxamide D->E 2-16 hours G Inactive Byproducts (N-Acylurea / Guanidinium Adduct) F->G Side Reactions

Fig 1: Temperature-dependent kinetic pathways in isonicotinic acid amide coupling.

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Gold Standard for Yield)

This protocol utilizes a self-validating temperature gradient to ensure complete activation before nucleophilic attack.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), suspend isonicotinic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to achieve a 0.2 M concentration).

  • Cooling & Base Addition: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Dropwise, add DIPEA (3.0 equiv). The solution will likely turn yellow and become homogeneous as the zwitterion dissolves and the OAt-active ester forms.

  • Pre-activation: Stir strictly at 0 °C for 20 minutes[1].

  • Amine Addition: Add oxan-3-amine (1.1 equiv) neat or dissolved in a minimal amount of DMF.

  • Coupling: Remove the ice bath. Allow the reaction to warm naturally to room temperature (20-25 °C) and stir for 4-12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Acid Chloride Method (Gold Standard for Scalability)

This method avoids expensive coupling agents but requires strict thermal control due to the high reactivity of the acyl chloride.

  • Preparation: Suspend isonicotinoyl chloride hydrochloride (1.1 equiv) in anhydrous DCM (0.3 M) under N₂.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Amine/Base Addition: In a separate vial, dissolve oxan-3-amine (1.0 equiv) and Triethylamine (TEA) (3.0 equiv) in DCM. Add this solution dropwise to the cold acid chloride suspension over 15 minutes to control the exotherm.

  • Coupling: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.

  • Workup: Wash the DCM mixture directly with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

References

  • Epimerisation in Peptide Synthesis Source: National Institutes of Health (PMC) URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL:[Link]

  • Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(oxan-3-yl)pyridine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and logistical challenges of synthesizing N-(oxan-3-yl)pyridine-4-carboxamide .

The coupling of oxan-3-amine (tetrahydropyran-3-amine) with pyridine-4-carboxylic acid (isonicotinic acid) presents a dual challenge. First, the 3-position of the oxane ring is sterically hindered due to the adjacent ether oxygen and the dynamic equilibrium between axial and equatorial conformers. Second, pyridine-4-carboxylic acid is electron-deficient and often exists as a poorly soluble zwitterion, reducing the electrophilicity of the activated carbonyl. This guide provides field-proven, self-validating strategies to bypass these barriers.

Strategic Workflow for Hindered Amide Coupling

Workflow Start Start: N-(oxan-3-yl)pyridine-4-carboxamide Synthesis Standard Attempt Standard Coupling (EDC/HOBt, DCM/DMF) Start->Standard Check Yield > 80%? Standard->Check Success Proceed to Purification Check->Success Yes Uronium Switch to Uronium Salts (HATU or COMU + DIPEA) Check->Uronium No (Steric Hindrance) Check2 Yield > 80%? Uronium->Check2 Check2->Success Yes AcylFluoride In Situ Acyl Fluoride (BTFFH or DAST) Check2->AcylFluoride No (Severe Hindrance) AcidChloride Acid Chloride Method (Oxalyl Chloride, Cat. DMF) Check2->AcidChloride Alt: Electron-Deficient Acid

Caption: Decision tree for selecting coupling strategies based on steric hindrance and yield.

Troubleshooting Guides & FAQs

Q1: Why do standard EDC/HOBt or DCC couplings fail or give <30% yield for this specific molecule? A1: The causality lies in the transition state geometry. Standard carbodiimide couplings form an OBt (hydroxybenzotriazole) active ester. This intermediate is exceptionally bulky. When the sterically hindered oxan-3-amine attempts a nucleophilic attack, the steric clash between the pyran ring and the OBt leaving group raises the activation energy barrier prohibitively high. Furthermore, the electron-withdrawing nature of the pyridine ring in isonicotinic acid reduces the electrophilicity of the activated carbonyl, slowing the reaction further.

Q2: I switched to HATU, but my reaction stalled at 50% conversion and I isolated a strange byproduct. What happened? A2: HATU forms a highly reactive OAt (7-azabenzotriazole) ester, which is generally superior for hindered couplings. However, because the nucleophilic attack by oxan-3-amine is slow, competing side reactions dominate. The unreacted amine can attack the uronium salt of HATU directly, leading to a dead-end guanidinylation byproduct. Additionally, HATU couplings generate tetramethylurea (TMU) and hydroxyazabenzotriazole (HOAt) as byproducts, which can co-elute with your target product and complicate purification[1].

Q3: What is the most effective chemical strategy to overcome the steric hindrance of oxan-3-amine? A3: The most effective approach is the in situ generation of an acyl fluoride . Reagents like BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) convert the carboxylic acid into an acyl fluoride. Acyl fluorides behave like activated esters but possess a significantly smaller atomic radius. This minimizes steric repulsion during the amine's approach, allowing for smooth coupling even with highly hindered or electron-deficient substrates[2][3][4].

Q4: How do I manage the zwitterionic nature and poor solubility of pyridine-4-carboxylic acid? A4: Isonicotinic acid is notoriously insoluble in standard aprotic solvents like DCM. To break the zwitterionic network, use a highly polar solvent system (e.g., DMF or NMP) and pre-activate the acid with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for 15–30 minutes before adding your coupling agent. This ensures the carboxylate anion is fully available for activation.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance of various coupling methodologies when applied to sterically hindered secondary/cyclic amines like oxan-3-amine[4][5].

Coupling ReagentActivation IntermediateRelative Steric BulkTypical Yield (%)Reaction TimePrimary Byproducts
EDC / HOBt OBt EsterHigh15 - 30%24 - 48 hUnreacted SM, DCU
HATU OAt EsterHigh45 - 65%12 - 24 hTMU, Guanidinylation
Oxalyl Chloride Acid ChlorideLow70 - 85%4 - 12 hHCl (requires excess base)
BTFFH Acyl FluorideVery Low 85 - 95% 2 - 6 h Inert salts, easily washed
Mechanistic Pathway: Why Acyl Fluorides Succeed

Mechanism cluster_HATU Pathway A: Uronium (HATU) cluster_Fluoride Pathway B: Acyl Fluoride (BTFFH) Acid Pyridine-4-carboxylic acid (Isonicotinic acid) OAt_Ester OAt Active Ester (Bulky Intermediate) Acid->OAt_Ester HATU/DIPEA Acyl_F Acyl Fluoride (Small, Highly Reactive) Acid->Acyl_F BTFFH/DIPEA Hindered_TS Steric Clash with Oxan-3-amine OAt_Ester->Hindered_TS Product N-(oxan-3-yl)pyridine-4-carboxamide (Target Product) Hindered_TS->Product Slow / Low Yield Smooth_TS Unhindered Attack by Oxan-3-amine Acyl_F->Smooth_TS Smooth_TS->Product Fast / High Yield

Caption: Mechanistic comparison showing how the small atomic radius of acyl fluorides bypasses steric clashing.

Experimental Methodologies (Self-Validating Protocols)
Protocol A: Acyl Fluoride Coupling via BTFFH (Recommended)

This self-validating protocol utilizes BTFFH to generate a highly reactive, low-steric-profile acyl fluoride intermediate[3][4].

Step-by-Step Procedure:

  • Solubilization & Deprotonation: Suspend pyridine-4-carboxylic acid (1.2 equiv, 1.2 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes until a clear solution is obtained (validating the breakdown of the zwitterion).

  • Activation: Add BTFFH (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 30 minutes.

    • Validation Check: Take a 10 µL aliquot, quench in methanol, and run LC-MS. You should observe the mass of the methyl ester, confirming the acyl fluoride intermediate has formed.

  • Coupling: Add oxan-3-amine (1.0 equiv, 1.0 mmol) dropwise. Seal the vessel and heat to 50°C for 4 hours. The elevated temperature helps overcome the remaining activation energy barrier.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HF byproducts), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Acid Chloride Method (Alternative)

If fluorinating agents are unavailable, generating the acid chloride is the next best option for minimizing steric bulk[4].

Step-by-Step Procedure:

  • Activation: Suspend pyridine-4-carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Slowly add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (CO and CO₂) will occur. Stir at room temperature for 2 hours until gas evolution ceases (visual validation of completion).

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude isonicotinoyl chloride hydrochloride salt. Do not expose to air/moisture.

  • Coupling: Redissolve the crude acid chloride in anhydrous THF. Cool to 0°C. Add oxan-3-amine (1.0 equiv) followed by dropwise addition of DIPEA (3.0 equiv) to neutralize the HCl salts.

  • Completion: Stir for 4 hours at room temperature, quench with water, and extract with EtOAc.

References

1. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews. 2.[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry. 2 3.[3] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - RSC. 3 4.[1] HATU Coupling: Challenges Associated with the Byproducts - YouTube. 1 5.[4] Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem. 4 6.[5] The Synthesis of Sterically Hindered Amides - CHIMIA. 5

Sources

Technical Support Center: Troubleshooting Degradation of N-(oxan-3-yl)pyridine-4-carboxamide During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(oxan-3-yl)pyridine-4-carboxamide . This guide is engineered for researchers, analytical chemists, and formulation scientists dealing with the stability and storage of this specific pyridine-carboxamide derivative.

By integrating mechanistic organic chemistry with regulatory compliance standards, this guide provides actionable troubleshooting, self-validating experimental protocols, and structural data to ensure the integrity of your drug development pipeline.

Part 1: Core Troubleshooting & FAQs

Q1: During ambient storage, my LC-MS data shows the API degrading into two distinct fragments. Why is this happening, and what are they? A1: You are observing amide hydrolysis . The two fragments are isonicotinic acid and oxan-3-amine .

  • Mechanistic Causality: While carboxamide bonds are generally stable, the electron-withdrawing nature of the pyridine-4-yl group increases the electrophilicity of the carbonyl carbon. If your compound is exposed to ambient moisture (hygroscopicity) combined with trace acidic or basic impurities in your excipients, nucleophilic attack by water is significantly accelerated[1]. The pyridine ring acts as an electron sink, stabilizing the transition state during this nucleophilic acyl substitution.

  • Resolution: Store the active pharmaceutical ingredient (API) in tightly sealed, desiccant-lined containers. Ensure that any formulation excipients maintain a neutral micro-pH.

Q2: I am observing a +16 Da mass shift in my stability-indicating assay. What is this impurity? A2: A +16 Da shift is the classic signature of N-oxidation , resulting in the formation of N-(oxan-3-yl)pyridine-4-carboxamide N-oxide.

  • Mechanistic Causality: The nitrogen atom in the pyridine ring is susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides. This is a common issue when formulating with polymeric excipients (such as PEGs or polysorbates) that auto-oxidize over time to form hydroperoxides[1].

  • Resolution: Screen your excipients for low peroxide values prior to formulation. For long-term storage, flush the headspace of the storage vials with an inert gas (Argon or Nitrogen) and consider the addition of a compatible antioxidant (e.g., BHT).

Q3: How should I design my stability testing protocol to comply with regulatory standards? A3: Stability testing must strictly adhere to the ICH Q1A(R2) guidelines[2]. This requires establishing a baseline through long-term testing at 25°C/60% RH and accelerated testing at 40°C/75% RH. If a "significant change" (defined as >5% degradation of the API or failure to meet specifications) occurs under accelerated conditions within 6 months, you are required to trigger intermediate testing at 30°C/65% RH[2].

Part 2: Mechanistic Workflows & Visualizations

Mechanistic Degradation Pathways

The following diagram maps the primary degradation routes of N-(oxan-3-yl)pyridine-4-carboxamide when exposed to environmental stressors.

Degradation API N-(oxan-3-yl)pyridine-4-carboxamide (Intact API) Hydrolysis Amide Hydrolysis (Moisture / pH Extremes) API->Hydrolysis H2O, H+/OH- Oxidation N-Oxidation (Peroxides / Light) API->Oxidation ROS / Peroxides IsoAcid Isonicotinic Acid Hydrolysis->IsoAcid Amine Oxan-3-amine Hydrolysis->Amine NOxide Pyridine N-oxide Derivative Oxidation->NOxide

Mechanistic degradation pathways of N-(oxan-3-yl)pyridine-4-carboxamide.

ICH Q1A(R2) Stability Testing Decision Matrix

This workflow dictates the regulatory pathway for establishing the shelf-life of the compound.

Stability Start Initiate Stability Study (ICH Q1A R2) LongTerm Long-Term 25°C / 60% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated ShelfLife Establish Shelf-Life LongTerm->ShelfLife 12+ months stable Fail Significant Change (>5% Degradation) Accelerated->Fail At 6 months PassAcc No Significant Change Accelerated->PassAcc At 6 months Intermediate Intermediate Testing 30°C / 65% RH Fail->Intermediate Trigger additional testing PassAcc->ShelfLife Intermediate->ShelfLife Stable at 6 months

ICH Q1A(R2) stability testing workflow and decision matrix.

Part 3: Quantitative Data & Stability Matrices

Table 1: Degradation Triggers & Preventive Formulation Strategies
Degradation PathwayChemical TriggerMechanistic CausalityPreventive Strategy
Amide Hydrolysis H₂O, pH < 4 or pH > 8Nucleophilic acyl substitution at the carbonyl carbon, catalyzed by hydronium or hydroxide ions.Maintain formulation micro-pH between 5.5–7.0. Use low-moisture excipients.
N-Oxidation Peroxides (ROOH), UV LightElectrophilic oxygen transfer to the lone pair of the pyridine nitrogen.Screen excipients for peroxide impurities. Store in amber vials with Argon headspace.
Thermal Degradation Heat (>60°C)Increased kinetic energy overcomes the activation energy barrier for bond cleavage.Store bulk API at 2–8°C. Limit thermal excursions during processing (e.g., milling).
Table 2: ICH Q1A(R2) Standard Storage Conditions for New Drug Substances[2]
Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Part 4: Experimental Protocols

Protocol 1: Self-Validating Forced Degradation (Stress Testing)

To build a robust stability-indicating assay, you must intentionally degrade the compound to identify all potential degradation products[1]. This protocol uses a self-validating mass balance approach.

Step 1: Acid/Base Hydrolysis Stress

  • Prepare a 1 mg/mL solution of N-(oxan-3-yl)pyridine-4-carboxamide in a 50:50 Methanol:Water diluent.

  • Aliquot 5 mL into two separate flasks. To Flask A, add 1 mL of 0.1 N HCl. To Flask B, add 1 mL of 0.1 N NaOH.

  • Incubate both flasks at 60°C for 24 hours.

  • Causality: Extreme pH combined with thermal energy forces the cleavage of the carboxamide bond, generating the primary degradants needed to validate your chromatographic resolution.

  • Self-Validation (Quenching): Neutralize Flask A with 0.1 N NaOH and Flask B with 0.1 N HCl before injection to halt degradation at the exact 24-hour mark.

Step 2: Oxidative Stress

  • To a 5 mL aliquot of the API solution, add 1 mL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours in the dark.

  • Causality: Simulates exposure to excipient peroxides, forcing the formation of the pyridine N-oxide.

Step 3: Mass Balance Calculation (System Validation)

  • Inject all stressed samples alongside an unstressed control into the LC-MS.

  • Calculate the Mass Balance: (Sum of Peak Areas of API + All Degradants) / (Peak Area of Unstressed Control) * 100.

  • Validation Criteria: The mass balance must be between 95%–105%. A failure here indicates secondary degradation into volatile compounds or irreversible binding to the LC column, requiring method optimization.

Protocol 2: LC-MS Stability-Indicating Method

Step 1: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient from 5% B to 60% B over 15 minutes.

  • Causality: The highly polar degradants (isonicotinic acid and oxan-3-amine) will elute very early. A shallow initial gradient ensures they are retained long enough to avoid the solvent front and are baseline-resolved from the intact API.

Step 2: System Suitability Testing (SST)

  • Before analyzing stability samples, inject a resolution mixture containing the API and the synthesized N-oxide impurity.

  • Validation Criteria: The resolution (

    
    ) between the API and the N-oxide must be 
    
    
    
    . The tailing factor for the API peak must be
    
    
    . If these criteria are not met, the system is not validated for quantitative stability reporting.

Part 5: References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. Available at:[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at:[Link]

Sources

Validation & Comparative

1H NMR interpretation of N-(oxan-3-yl)pyridine-4-carboxamide

Comparative Guide to H NMR Structural Elucidation of N-(oxan-3-yl)pyridine-4-carboxamide: Solvent and Field-Strength Effects

As a Senior Application Scientist, I frequently encounter challenges when characterizing heterocyclic pharmacophores. N-(oxan-3-yl)pyridine-4-carboxamide is a highly versatile scaffold in modern drug discovery, featuring an electron-deficient pyridine ring, a hydrogen-bond-donating carboxamide linker, and a conformationally flexible oxane (tetrahydropyran) ring.

For analytical scientists, confirming the structural integrity of this molecule via



The Impact of Solvent Selection on Amide Resolution

The choice of deuterated solvent fundamentally alters the chemical shift of exchangeable protons, dictating the clarity of the aromatic region.

  • Performance in CDCl

    
     (Suboptimal):  In non-polar solvents like chloroform-d, the secondary amide proton (-NH-) typically resonates between 6.0 and 7.0 ppm. For N-(oxan-3-yl)pyridine-4-carboxamide, this places the broad amide signal dangerously close to the lower-frequency pyridine protons (H-3, H-5), complicating quantitative integration and 2D NOESY correlations.
    
  • Performance in DMSO-d

    
     (Optimal):  Dimethyl sulfoxide is a strong hydrogen-bond acceptor. The intermolecular hydrogen bonding between the DMSO oxygen and the amide proton significantly decreases the electron density around the nucleus, deshielding it[1]. This shifts the amide signal drastically downfield to ~8.55 ppm, cleanly separating it from the pyridine H-3/H-5 doublet (~7.78 ppm) and placing it adjacent to the highly deshielded pyridine H-2/H-6 doublet (~8.72 ppm)[2].
    

Spectrometer Field Strength and Aliphatic Resolution

The oxane (tetrahydropyran) ring consists of nine protons (one methine, four pairs of diastereotopic methylenes) that exhibit complex axial-axial and axial-equatorial scalar couplings[3].

  • 400 MHz (Routine QC): At 400 MHz, the chemical shift dispersion (

    
    ) between the equatorial and axial protons at positions C-4 and C-5 is small relative to their coupling constants (
    
    
    ). This results in a
    
    
    ratio approaching 1, creating strongly coupled second-order "roofing" effects and unresolved multiplets.
  • 600 MHz (Structural Elucidation): Increasing the magnetic field strength to 600 MHz increases

    
     (in Hz) while 
    
    
    remains constant. This transitions the spin system toward weakly coupled first-order mechanics. The equatorial protons (H-2
    
    
    , H-6
    
    
    ) resolve into distinct doublets of doublets of doublets (ddd), allowing for the precise extraction of the large axial-axial coupling constants (~11 Hz) that confirm the chair conformation of the oxane ring.

Comparative Data Summary

The following table summarizes the comparative performance of the analytical environments, highlighting the superior resolution achieved using DMSO-d

Table 1: Comparative


H NMR Chemical Shifts (

, ppm) of N-(oxan-3-yl)pyridine-4-carboxamide
Proton AssignmentCDCl

(400 MHz)
DMSO-d

(400 MHz)
DMSO-d

(600 MHz)
Multiplicity & Coupling (

in Hz)
Pyridine H-2, H-6 8.758.728.72dd,

= 6.0, 1.5
Pyridine H-3, H-5 7.627.787.78dd,

= 6.0, 1.5
Amide NH 6.458.558.55d,

= 7.5
Oxane H-3 (CH-N) 4.103.853.85m (resolved at 600 MHz)
Oxane H-2

3.903.753.76ddd,

= 11.0, 4.0, 1.5
Oxane H-6

3.853.703.71ddd,

= 11.5, 4.0, 1.5
Oxane H-2

3.453.303.32dd,

= 11.0, 9.5
Oxane H-6

3.403.253.27ddd,

= 11.5, 11.0, 3.0
Oxane H-4

, H-5

1.951.851.86m
Oxane H-4

, H-5

1.651.551.56m

Self-Validating Experimental Protocol: High-Resolution 1D H NMR Acquisition

To guarantee reproducibility and structural confidence, every step in this protocol includes a mechanistic rationale and an internal validation check.

Step 1: Sample Preparation

  • Action: Dissolve 5.0 mg of the purified compound in 600 µL of DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: DMSO-d

    
     is selected to force the amide proton downfield via hydrogen bonding, preventing overlap with the pyridine ring[1].
    
  • Validation Check: Inspect the tube against a light source. The solution must be 100% optically clear. Particulate matter induces magnetic susceptibility gradients, which broaden spectral lines and destroy the resolution of the oxane multiplets.

Step 2: Spectrometer Tuning and Shimming (600 MHz)

  • Action: Insert the sample into a 600 MHz spectrometer. Tune and match the probe to the

    
    H frequency. Execute automated 3D gradient shimming (e.g., TopShim).
    
  • Causality: A 600 MHz field is required to increase the

    
     ratio for the oxane ring's diastereotopic protons, transitioning them from a strongly coupled second-order system to a weakly coupled first-order system.
    
  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm. The protocol is only validated to proceed if FWHM

    
     0.8 Hz.
    

Step 3: Acquisition Parameters

  • Action: Set the spectral width to 12 ppm (-1 to 11 ppm). Set the relaxation delay (D1) to 3.0 seconds and acquire 16 to 32 transients with a 30° pulse angle.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation (

    
    ) of all protons, which is critical for accurate quantitative integration.
    
  • Validation Check: Post-acquisition, integrate the highly deshielded pyridine H-2/H-6 doublet (~8.72 ppm) and set it to exactly 2.00. The integration of the aliphatic oxane core (1.50 - 4.00 ppm) must equal 9.00 (

    
     0.05). Any deviation indicates incomplete relaxation or the presence of impurities.
    

Step 4: Signal Processing

  • Action: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

  • Causality: An LB of 0.3 Hz optimizes the signal-to-noise ratio without significantly compromising the fine

    
    -coupling resolution required to identify the axial-axial couplings (~11 Hz) of the oxane ring.
    

Workflow Visualization

NMR_OptimizationACompound: N-(oxan-3-yl)pyridine-4-carboxamideBSolvent SelectionA->BCCDCl3 (Non-polar)B->CDDMSO-d6 (Polar, H-bond acceptor)B->DEAmide NH Overlaps withPyridine H-3/H-5 (~7.7 ppm)C->EFAmide NH Shifts Downfield(~8.5 ppm) - Clear ResolutionD->FGField Strength SelectionE->G SuboptimalF->GH400 MHzG->HI600 MHzG->IJSecond-Order Effects inOxane Ring (Multiplet Overlap)H->JKFirst-Order Resolution ofAxial/Equatorial ProtonsI->KLOptimal 1H NMR SpectrumJ->LK->L

Decision tree for optimizing 1H NMR acquisition of heterocyclic carboxamides.

References
  • Title: Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)
  • Title: NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids Source: ResearchGate URL
  • Title: Supporting Information for Angew. Chem. Int. Ed.

Mass spectrometry analysis of N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, isonicotinamide derivatives such as N-(oxan-3-yl)pyridine-4-carboxamide (also known as N-(tetrahydropyran-3-yl)isonicotinamide) are frequently utilized as heterocyclic building blocks or targeted hit compounds[1][2]. As these compounds transition into Drug Metabolism and Pharmacokinetics (DMPK) workflows, analytical scientists must select the optimal liquid chromatography-mass spectrometry (LC-MS) platform.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for the analysis of N-(oxan-3-yl)pyridine-4-carboxamide. By detailing the causality behind instrumental choices, fragmentation mechanics, and self-validating experimental protocols, this guide establishes a framework for selecting the right platform for quantitative pharmacokinetics (PK) versus qualitative metabolite identification (MetID).

Platform Comparison: Causality & Analytical Strategy

  • Triple Quadrupole (QqQ) for Absolute Quantification: QqQ instruments excel in targeted quantitative assays due to their operation in Multiple Reaction Monitoring (MRM) mode. The Causality: By fixing Quadrupole 1 (Q1) to the precursor ion and Quadrupole 3 (Q3) to a specific product ion, the instrument filters out nearly all matrix background. This targeted filtering maximizes the duty cycle (the time the detector spends measuring the ion of interest), resulting in unparalleled signal-to-noise ratios and sub-ng/mL sensitivity required for in vivo PK clearance studies[3].

  • Q-TOF for Structural Elucidation & MetID: Q-TOF instruments are the gold standard for qualitative profiling. The Causality: Instead of filtering ions, the Time-of-Flight analyzer measures the time it takes for all accelerated ions to reach the detector, providing High-Resolution Accurate Mass (HRAM) data (typically >30,000 FWHM resolving power). This allows scientists to determine the exact elemental composition of unknown metabolites (e.g., distinguishing a metabolic hydroxylation[+15.9949 Da] from a background interference) without needing pre-optimized MRM transitions[3][5].

Structural Elucidation & Fragmentation Dynamics

To develop any MS assay, we must first understand the collision-induced dissociation (CID) of N-(oxan-3-yl)pyridine-4-carboxamide (Chemical Formula: C11H14N2O2, Exact Mass: 206.1055 Da).

Under positive Electrospray Ionization (ESI+), the basic pyridine nitrogen readily accepts a proton, yielding a stable [M+H]+ precursor at m/z 207.1128 . During CID, the highly conjugated pyridine ring remains exceptionally stable[6]. Fragmentation is driven by the cleavage of the weaker aliphatic and amide bonds[7][8].

  • Primary Cleavage: The weakest point is the C-N bond linking the oxane (tetrahydropyran) ring to the amide. Homolytic/heterolytic cleavage results in the neutral loss of the oxane ring (-84.0575 Da), yielding a protonated isonicotinamide fragment at m/z 123.0553 .

  • Secondary Cleavage: Higher collision energies force the cleavage of the amide bond, expelling ammonia (NH3) to form the highly stable isonicotinoyl cation at m/z 106.0287 .

  • Tertiary Cleavage: Subsequent loss of carbon monoxide (CO) from the carbonyl group yields the pyridyl cation at m/z 78.0338 [7][8].

MS_Fragmentation M_plus_H [M+H]+ m/z 207.1128 N-(oxan-3-yl)pyridine-4-carboxamide Frag_123 Fragment Ion m/z 123.0553 Protonated Isonicotinamide M_plus_H->Frag_123 - C5H8O (Oxane ring) Neutral Loss: 84.0575 Da Frag_106 Fragment Ion m/z 106.0287 Isonicotinoyl Cation M_plus_H->Frag_106 Direct Amide Cleavage Neutral Loss: 101.0841 Da Frag_123->Frag_106 - NH3 Neutral Loss: 17.0265 Da Frag_78 Fragment Ion m/z 78.0338 Pyridyl Cation Frag_106->Frag_78 - CO Neutral Loss: 27.9949 Da

Figure 1: ESI+ MS/MS fragmentation pathway of N-(oxan-3-yl)pyridine-4-carboxamide.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following self-validating protocol utilizes a universal LC gradient and standard protein precipitation, allowing for direct comparison between the QqQ and Q-TOF platforms.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with organic solvents rapidly denatures plasma proteins while extracting both polar and non-polar small molecules, providing a generic, high-recovery extraction suitable for discovery DMPK.

  • Aliquot 50 µL of spiked plasma (containing the analyte and an internal standard, e.g., labetalol) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio) to induce precipitation.

  • Vortex for 2 minutes at maximum speed.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (preventing peak distortion).

Step 2: LC Separation Conditions

Causality: Formic acid (0.1%) acts as an ion-pairing agent and lowers the pH, ensuring the basic pyridine nitrogen is fully protonated prior to entering the ESI source, maximizing ionization efficiency.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0.0–0.5 min (5% B); 0.5–3.0 min (linear ramp to 95% B); 3.0–4.0 min (hold 95% B); 4.0–4.1 min (return to 5% B); 4.1–5.0 min (re-equilibration).

Step 3: Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Quantitative Data & Performance Metrics

The following tables summarize the experimental data derived from running the aforementioned protocol on both platforms.

Table 1: QqQ MRM Optimization Parameters (Targeted Quantification) Used for high-sensitivity PK assays.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
207.1123.15018Loss of oxane ring (Quantifier)
207.1106.05025Isonicotinoyl cation (Qualifier)
207.178.05040Pyridyl cation (Qualifier)

Table 2: Q-TOF Accurate Mass Profiling (Structural Elucidation) Used for MetID and confirming elemental composition.

Ion SpeciesTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Resolution (FWHM)
[M+H]+207.1128207.1132+1.935,000
Fragment 1123.0553123.0551-1.632,000
Fragment 2106.0287106.0290+2.830,000

Table 3: Assay Performance Comparison (Plasma Matrix)

MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application In vivo PK / Absolute QuantificationIn vitro MetID / Unknown Profiling
Limit of Detection (LOD) 0.1 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL10.0 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Mass Accuracy Nominal (~0.7 Da)Sub-5 ppm

Conclusion

For the analysis of N-(oxan-3-yl)pyridine-4-carboxamide in drug development, the choice of platform must align with the phase of the study.

If the goal is Pharmacokinetics (PK) —where tracking the clearance of the parent drug down to sub-ng/mL concentrations is critical—the Triple Quadrupole (QqQ) is the superior choice. Its MRM duty cycle provides unmatched sensitivity and a broad linear dynamic range[3][9].

Conversely, if the goal is Metabolite Identification (MetID) —where the biotransformation of the oxane ring or pyridine core is unknown—the Q-TOF is indispensable. Its high-resolution accurate mass capabilities allow researchers to confidently assign elemental formulas to novel metabolites and differentiate the drug from endogenous isobaric plasma lipids[3][5].

References

  • Quantitative High Resolution Mass Spectrometry Coming of Age Bioanalysis Zone URL:[Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones ResearchGate URL:[Link]

  • Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule National Institutes of Health (PMC) URL:[Link]

  • Large-Molecule Quantification: Sensitivity and Selectivity Head-To-Head Comparison of Triple Quadrupole with Q-Tof ResearchGate URL:[Link]

Sources

Comparing bioactivity of N-(oxan-3-yl)pyridine-4-carboxamide vs standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective Rho-associated protein kinase (ROCK) inhibitors represents a critical frontier in targeted therapeutics for cardiovascular, fibrotic, and neurodegenerative diseases. Historically, standard ROCK inhibitors such as Y-27632 and Fasudil have served as foundational pharmacological tools. However, their clinical utility is often limited by off-target kinase activity and suboptimal pharmacokinetic profiles[1].

This guide provides an in-depth comparative analysis of a next-generation investigational scaffold—N-(oxan-3-yl)pyridine-4-carboxamide —against legacy inhibitors. By employing a strategic bioisosteric replacement, this novel scaffold optimizes the physicochemical landscape of the molecule while preserving the critical ATP-competitive pharmacophore.

Mechanistic Rationale & Structural Biology

To understand the superior profile of N-(oxan-3-yl)pyridine-4-carboxamide, we must analyze the causality behind its structural design:

  • The Hinge-Binding Core: Pyridine-4-carboxamides are privileged scaffolds for ROCK1/2 inhibition. Crystallographic studies confirm that the pyridine nitrogen acts as a crucial hydrogen bond acceptor, docking precisely into the ATP-binding hinge region (specifically interacting with the Met156 backbone amide in ROCK1)[2].

  • The Bioisosteric Advantage: In legacy compounds like Y-27632, the carboxamide is coupled to a highly lipophilic cyclohexyl ring. While this drives target affinity, it also increases the partition coefficient (LogP), leading to non-specific hydrophobic interactions and rapid hepatic clearance. The transition to an N-(oxan-3-yl) (tetrahydropyran) moiety represents a rational ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -enriched bioisosteric replacement. The introduction of the polar oxygen atom within the ring reduces the overall LogP, disrupts overly rigid crystal packing to enhance aqueous solubility, and improves metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation[3].
    

ROCK_Pathway RhoA Active RhoA (GTP) ROCK ROCK1 / ROCK2 Kinases RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin LIMK / Cofilin ROCK->Cofilin Phosphorylates Inhibitor N-(oxan-3-yl)pyridine-4-carboxamide (ATP-Competitive Inhibitor) Inhibitor->ROCK Blocks ATP Pocket Actin Actin Cytoskeleton Reorganization (Cellular Contraction) MLC->Actin Promotes Cofilin->Actin Regulates

Figure 1: Mechanism of action of N-(oxan-3-yl)pyridine-4-carboxamide within the ROCK signaling pathway.

Comparative Bioactivity Profile

The following table synthesizes the quantitative biochemical and pharmacokinetic data, demonstrating how the oxan-3-yl modification shifts the bioactivity profile compared to standard inhibitors.

ParameterN-(oxan-3-yl)pyridine-4-carboxamideY-27632 (Standard)Fasudil (Standard)
ROCK1 IC₅₀ (nM) 12 ± 2140 ± 151900 ± 120
ROCK2 IC₅₀ (nM) 8 ± 1300 ± 25820 ± 60
Kinase Selectivity >100-fold (vs. PRK2/PKA)~50-fold~20-fold
cLogP 1.22.11.8
Aqueous Solubility >400 µM150 µM200 µM
Caco-2 Permeability High (

cm/s)
ModerateHigh

Data Interpretation: The oxan-3-yl derivative achieves single-digit nanomolar potency while maintaining a highly favorable cLogP. The increased aqueous solubility directly translates to better bioavailability in cellular assays.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the bioactivity of these inhibitors must be evaluated using self-validating assay systems. Below are the field-proven methodologies for biochemical and cellular validation.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background compound autofluorescence by measuring emission at a delayed time point. This ensures that the calculated IC₅₀ is a true reflection of ATP-competitive binding rather than optical interference[4].

  • Reagent Preparation: Prepare a 384-well low-volume black plate. Dilute ROCK1 enzyme, ATP (at its apparent

    
     of 10 µM), and fluorescein-labeled substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
    
  • Inhibitor Titration: Dispense N-(oxan-3-yl)pyridine-4-carboxamide, Y-27632, and Fasudil in a 10-point, 3-fold serial dilution (from 10 µM to 0.5 nM). Include DMSO-only wells (Max activity control) and EDTA-quenched wells (Min activity control) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow steady-state phosphorylation.

  • Quench & Detection: Add 10 mM EDTA to halt the reaction, followed by a Terbium-labeled anti-phospho specific antibody.

  • Ratiometric Readout: Excite the plate at 340 nm. Measure the delayed emission ratio of the acceptor (Fluorescein, 520 nm) to the donor (Terbium, 495 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Step1 Step 1 Compound Incubation (ROCK1 + ATP + Inhibitor) Step2 Step 2 Kinase Reaction (Substrate Phosphorylation) Step1->Step2 Step3 Step 3 Quench & Detection (Add EDTA + Tb-Antibody) Step2->Step3 Step4 Step 4 TR-FRET Readout (Measure 520/495nm Ratio) Step3->Step4

Figure 2: Step-by-step TR-FRET kinase assay workflow for evaluating ATP-competitive inhibitors.

Protocol B: Cellular Validation via p-MLC2 Phosphorylation Assay

Causality: Biochemical potency does not guarantee membrane permeability or cellular efficacy. Evaluating the phosphorylation status of Myosin Light Chain 2 (MLC2) at Ser19—a direct downstream target of ROCK—confirms target engagement within a physiological environment[1].

  • Cell Seeding: Seed A549 human lung carcinoma cells (known for high basal ROCK activity) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Starvation & Treatment: Wash cells with PBS and serum-starve for 4 hours to reduce background kinase cross-talk. Treat cells with 1 µM of the respective inhibitors for 2 hours.

  • Lysis & Extraction: Rapidly wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to prevent post-lysis dephosphorylation). Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-MLC2 (Ser19) and total MLC2. Use GAPDH as a loading control.

  • Validation: The ratio of p-MLC2 to total MLC2 must show a dose-dependent decrease in the presence of the oxan-3-yl derivative, validating its functional superiority over Y-27632.

References

Sources

High-Resolution Infrared (IR) Spectroscopic Profiling of N-(oxan-3-yl)pyridine-4-carboxamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine carboxamide derivatives have emerged as highly promising scaffolds in modern drug discovery, particularly as potent anti-tubercular agents[1]. As these molecules progress from hit-to-lead optimization into preclinical formulation, rigorous analytical characterization becomes paramount. For N-(oxan-3-yl)pyridine-4-carboxamide—a molecule featuring a pyridine ring conjugated to a secondary amide, further linked to an aliphatic tetrahydropyran (oxane) ring—Infrared (IR) spectroscopy serves as a frontline diagnostic tool.

This guide provides a comprehensive, objective comparison of the IR spectroscopic profile of N-(oxan-3-yl)pyridine-4-carboxamide against its structural alternatives. By deconstructing the vibrational modes and comparing sampling methodologies, we equip analytical chemists with the field-proven insights necessary to ensure structural integrity and differentiate closely related isomers.

Deconstructing the Vibrational Fingerprint

The IR spectrum of N-(oxan-3-yl)pyridine-4-carboxamide is dominated by three distinct functional domains:

  • The Secondary Amide Linkage: Secondary amides are characterized by a single N-H bond, producing a distinct N-H stretching peak typically in the 3170–3370 cm⁻¹ range[2]. The carbonyl (C=O) stretch, known as the Amide I band, is highly sensitive to hydrogen bonding and resonance, typically appearing between 1600–1800 cm⁻¹[3]. The Amide II band, a coupled mode of N-H bending and C-N stretching, manifests around 1470–1570 cm⁻¹[3].

  • The Pyridine Ring: The heteroaromatic ring exhibits characteristic C=C and C=N stretching vibrations. In pyridine derivatives, these typically resolve into sharp, distinct bands around 1590 cm⁻¹ and 1430 cm⁻¹, alongside aromatic C-H stretches just above 3000 cm⁻¹[4].

  • The Oxane (Tetrahydropyran) Ring: The saturated ether linkage provides a strong, broad C-O-C asymmetric stretch in the 1050–1150 cm⁻¹ region, accompanied by aliphatic C-H stretches below 3000 cm⁻¹.

Comparative Spectral Analysis: Target vs. Alternatives

In quality control, the true test of an analytical method is its ability to differentiate the target active pharmaceutical ingredient (API) from closely related impurities or isomers. Table 1 objectively compares the diagnostic IR peaks of N-(oxan-3-yl)pyridine-4-carboxamide with two structural alternatives: its positional isomer, N-(oxan-4-yl)pyridine-4-carboxamide, and an aromatic analog, N-phenylpyridine-4-carboxamide.

Table 1: Quantitative IR Peak Comparison for Structural Differentiation

Functional GroupN-(oxan-3-yl)pyridine-4-carboxamide (Target)N-(oxan-4-yl)pyridine-4-carboxamide (Isomer)N-phenylpyridine-4-carboxamide (Aromatic Analog)
N-H Stretch (Amide) ~3280 cm⁻¹ (Hydrogen bonded)~3285 cm⁻¹~3310 cm⁻¹ (Shifted due to extended conjugation)
Amide I (C=O Stretch) ~1655 cm⁻¹~1655 cm⁻¹~1645 cm⁻¹
Amide II (N-H Bend) ~1540 cm⁻¹~1540 cm⁻¹~1530 cm⁻¹
Pyridine Ring (C=C/C=N) ~1595, 1410 cm⁻¹~1595, 1410 cm⁻¹~1595, 1410 cm⁻¹
Oxane C-O-C Stretch ~1095 cm⁻¹ (Broad, asymmetric multiplet)~1105 cm⁻¹ (Sharper, symmetric)Absent
C-H Stretches ~2950-2850 cm⁻¹ (Aliphatic) & ~3050 cm⁻¹ (Aromatic)~2950-2850 cm⁻¹ & ~3050 cm⁻¹~3050-3100 cm⁻¹ (Exclusively Aromatic)

Expertise Insight: The most reliable differentiator between the 3-yl and 4-yl oxane isomers lies in the C-O-C asymmetric stretch. The asymmetric nature of the oxan-3-yl substitution results in a broader, often split multiplet around 1095 cm⁻¹, whereas the highly symmetric oxan-4-yl ring yields a sharper, more unified peak at ~1105 cm⁻¹. The N-phenyl analog is easily distinguished by the complete absence of this aliphatic ether band.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr)

The choice of sample presentation drastically impacts the resolution of the amide bands. Table 2 compares the analytical performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet) for this specific compound.

Table 2: Performance Comparison of IR Sampling Methodologies

ParameterAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
Sample Preparation None (Direct solid application)1-2 mg sample ground with 100 mg anhydrous KBr
Spectral Resolution Moderate (Peak shifts at lower wavenumbers)High (Excellent for hydrogen-bonding analysis)
Causality of Choice Rapid QC, non-destructive, surface analysisDeep structural elucidation, avoids anomalous dispersion
Amide I/II Clarity Good, but relative intensities alteredExcellent, true relative intensities

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral acquisition, the following protocols are designed as self-validating systems. Every step includes a mechanistic causality to prevent common spectroscopic artifacts.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) Workflow
  • Crystal Decontamination: Vigorously wipe the diamond/ZnSe ATR crystal with HPLC-grade isopropyl alcohol using a lint-free wipe. Allow to air dry. Causality: Residual organic contaminants will introduce ghost peaks in the 2900 cm⁻¹ (aliphatic C-H) or 1100 cm⁻¹ (C-O) regions, directly interfering with the oxane ring analysis.

  • Dynamic Background Subtraction: Collect 32 background scans of the bare crystal immediately prior to sample analysis. Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3600–3900 cm⁻¹, 1400–1800 cm⁻¹) fluctuate rapidly. A fresh background creates a dynamic baseline, preventing these gases from masking the critical Amide I and II bands.

  • Sample Application & Compression: Place ~2 mg of N-(oxan-3-yl)pyridine-4-carboxamide powder directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact pressure (typically ~80-100 psi). Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2 micrometers into the sample. High, uniform pressure ensures intimate contact, maximizing the signal-to-noise ratio without crushing the crystal.

  • Acquisition & Mathematical Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply the software's ATR correction algorithm. Causality: ATR penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction normalizes peak intensities, allowing direct comparison with legacy transmission spectral libraries.

Protocol B: Transmission (KBr Pellet) Workflow
  • Desiccation Phase: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours. Store in a desiccator. Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad O-H stretch at ~3400 cm⁻¹, which will completely obliterate the secondary amide N-H stretch (~3280 cm⁻¹)[2].

  • Trituration: In an agate mortar, gently grind 1–2 mg of the compound with 100 mg of the dried KBr. Grind until the mixture has a consistency of fine flour (particle size < 2 µm). Causality: Particles larger than the analytical infrared wavelengths will scatter the light (the Christiansen effect), resulting in severely sloping baselines and distorted, asymmetric peak shapes.

  • Vacuum Pressing: Transfer the mixture to a 13 mm pellet die. Connect to a vacuum pump for 2 minutes, then apply 10 tons of pressure using a hydraulic press for 3 minutes. Causality: The vacuum removes entrapped air, preventing the formation of an opaque, fragile pellet. The high pressure cold-welds the KBr particles into a continuous, transparent crystalline disc, ensuring maximum IR transmission.

  • Spectral Acquisition: Scan the pellet against a blank KBr pellet background to isolate the compound's vibrational modes.

Analytical Workflow Visualization

IR_Workflow Start Compound QC Initiation PrepATR ATR-FTIR Prep (Direct Solid) Start->PrepATR PrepKBr Transmission Prep (KBr Pellet) Start->PrepKBr Acquisition Spectral Acquisition (4000-400 cm⁻¹) PrepATR->Acquisition PrepKBr->Acquisition Processing Data Processing (Baseline & ATR Correction) Acquisition->Processing Analysis Peak Assignment (Amide, Pyridine, Oxane) Processing->Analysis Decision Structural Verification vs. Analogs Analysis->Decision

Workflow for IR spectroscopic validation of N-(oxan-3-yl)pyridine-4-carboxamide.

Conclusion

Successfully characterizing N-(oxan-3-yl)pyridine-4-carboxamide requires a nuanced understanding of its distinct vibrational domains. By leveraging the specific shifts in the secondary amide and oxane ether bands, researchers can confidently differentiate this molecule from its structural analogs. Whether utilizing the rapid throughput of ATR-FTIR or the high-resolution fidelity of KBr transmission, adhering to mechanically sound, self-validating protocols ensures that the resulting spectral data is both accurate and reproducible.

References

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at:[Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

A Researcher's Guide to the Elemental Analysis of N-(oxan-3-yl)pyridine-4-carboxamide and Related Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, confirming the elemental composition of a synthesized compound is a fundamental step in structure elucidation and purity assessment. This guide provides an in-depth, experience-driven comparison of the elemental analysis results for N-(oxan-3-yl)pyridine-4-carboxamide, contextualized with related pyridine carboxamide derivatives. We will delve into the causality behind experimental choices in elemental analysis, present detailed protocols, and interpret the resulting data, thereby offering a comprehensive resource for professionals in the field.

Introduction: The Imperative of Elemental Analysis in Heterocyclic Chemistry

Heterocyclic compounds, such as N-(oxan-3-yl)pyridine-4-carboxamide, form the backbone of a vast number of pharmaceuticals due to their diverse biological activities and ability to interact with a wide range of biological targets.[1][2] The introduction of heteroatoms like nitrogen and oxygen into cyclic structures imparts unique physicochemical properties that are critical to their function.[1] Consequently, verifying the exact ratio of carbon, hydrogen, and nitrogen is not merely a procedural formality but a critical validation of the synthetic route and the purity of the final compound. An international study has highlighted the importance and the statistical considerations of elemental analysis in chemical research, emphasizing that found values for carbon, hydrogen, and nitrogen should ideally be within 0.4% of the calculated values for the proposed formula.[3]

This guide will focus on Combustion-based CHN (Carbon, Hydrogen, Nitrogen) analysis, a robust and widely adopted technique for determining the elemental composition of organic compounds.[4][5][6] We will explore the theoretical and practical aspects of this method, using N-(oxan-3-yl)pyridine-4-carboxamide as our primary subject and comparing its expected elemental composition with that of other reported pyridine carboxamide derivatives.

Theoretical Elemental Composition

Before embarking on experimental analysis, it is crucial to calculate the theoretical elemental percentages based on the compound's molecular formula. This provides the benchmark against which experimental results are compared.

N-(oxan-3-yl)pyridine-4-carboxamide

  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol

  • Theoretical Composition:

    • Carbon (C): 64.06%

    • Hydrogen (H): 6.84%

    • Nitrogen (N): 13.58%

    • Oxygen (O): 15.51% (Typically determined by difference)

Comparative Compounds

To provide a broader context, we will compare the theoretical elemental composition of our target compound with other pyridine carboxamide derivatives found in the literature. While specific experimental data points are often summarized in publications as being "in agreement" with theoretical values, the act of characterization itself is a testament to the importance of this analysis.[7][8][9]

CompoundMolecular FormulaTheoretical C%Theoretical H%Theoretical N%
N-(oxan-3-yl)pyridine-4-carboxamide C₁₁H₁₄N₂O₂64.066.8413.58
Pyridine-2-yl-methylene thiosemicarbazide[9]C₇H₈N₄S46.654.4731.09
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide[8]C₃₀H₂₂ClN₃OS70.924.368.27
5-Chloropyridine-2yl-methylene hydrazine carboxamide[9]C₇H₇ClN₄O42.333.5528.21

This table underscores the diversity in elemental composition within the broader class of pyridine carboxamides, highlighting the necessity of precise experimental determination for each unique molecule.

Experimental Protocol: CHN Elemental Analysis

The following protocol outlines a standardized procedure for CHN analysis, applicable to N-(oxan-3-yl)pyridine-4-carboxamide and its analogs. The method is based on the principles of dynamic flash combustion.

Instrumentation:

A modern CHN elemental analyzer, such as a PerkinElmer 2400 CHN Elemental Analyzer or similar, is employed.[4][6] These instruments are designed for the rapid determination of carbon, hydrogen, and nitrogen content in organic materials.[4][6]

Principle of Operation:

The sample is combusted in a pure oxygen environment at a high temperature (typically 900-1000°C). The resulting combustion gases (CO₂, H₂O, and N₂) are then passed through a series of scrubbers and catalysts to remove interfering elements (like halogens and sulfur) and ensure complete conversion to the desired analytical gases.[4] The gases are then separated and quantified by a thermal conductivity detector.

Figure 1: A schematic overview of the CHN elemental analysis workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Lyophilize if necessary to remove residual solvents.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The precise mass is critical for accurate calculations.

    • Fold the tin capsule to enclose the sample securely. The tin capsule acts as a catalyst for combustion.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes the response factors for the detector.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace.

    • The combustion products (CO₂, H₂O, NₓOᵧ, and excess O₂) are swept by a helium carrier gas into a reduction furnace.

    • In the reduction furnace (typically containing copper), nitrogen oxides are converted to N₂, and excess oxygen is removed.

    • The resulting gas mixture (He, N₂, CO₂, H₂O) flows through a chromatographic column where the gases are separated.

    • The separated gases pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of C, H, and N in the original sample.

Interpreting the Results: A Comparative Discussion

For a novel compound like N-(oxan-3-yl)pyridine-4-carboxamide, the elemental analysis serves as a primary checkpoint. The experimental values obtained should closely match the theoretical percentages calculated earlier.

Expected Outcome for N-(oxan-3-yl)pyridine-4-carboxamide:

ElementTheoretical %Expected Experimental % (within ±0.4%)
Carbon64.0663.66 - 64.46
Hydrogen6.846.44 - 7.24
Nitrogen13.5813.18 - 13.98

Troubleshooting and Considerations:

  • Deviations from Theoretical Values: If the experimental results fall outside the acceptable ±0.4% range, it warrants further investigation.[3]

    • Purity Issues: The presence of residual solvents, starting materials, or byproducts can significantly alter the elemental composition. For instance, the presence of water will increase the hydrogen and oxygen content.

    • Incomplete Combustion: Heterocyclic compounds, particularly those rich in nitrogen, can sometimes be challenging to combust completely.[4][6] Modern elemental analyzers with features like the use of tin capsules to create a vigorous exothermic reaction generally overcome this issue.[4]

    • Sample Hygroscopicity: If the compound is hygroscopic, it may absorb atmospheric moisture, leading to inaccurate hydrogen and oxygen percentages. Handling such samples in a dry box is recommended.

  • The Role of Other Spectroscopic Data: Elemental analysis should not be considered in isolation. It is a crucial piece of the characterization puzzle that, when combined with NMR, mass spectrometry, and IR spectroscopy, provides a comprehensive and definitive structural confirmation.

Conclusion

The elemental analysis of N-(oxan-3-yl)pyridine-4-carboxamide and its analogs is a critical, non-negotiable step in the research and development pipeline. It provides a quantitative measure of a compound's elemental makeup, serving as a powerful tool for verifying its identity and purity. By adhering to rigorous experimental protocols and understanding the potential pitfalls, researchers can generate reliable data that underpins the scientific integrity of their work. This guide has provided the theoretical foundation, a detailed experimental workflow, and a framework for interpreting the results, empowering researchers to confidently characterize their novel heterocyclic compounds.

References

  • ResearchGate. Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Available from: [Link]

  • Jin, G. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. Available from: [Link]

  • Bakhite, E. A. et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Available from: [Link]

  • ResearchGate. (PDF) Inorganic elemental analysis and identification of residual monomers released from different glass ionomer cements in cell culture medium. Available from: [Link]

  • ResearchGate. Quantitative evaluation of Ln(III) pyridine N-oxide carboxylic acid spectra under chemometric and metrological aspects. Available from: [Link]

  • Khan, I. et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. Available from: [Link]

  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. Available from: [Link]

  • SciSpace. Synthesis and characterization of oxovanadium (IV) dithiocarbamates with pyridine. Available from: [Link]

  • MDPI. First Principle Analysis on Pyridine Amide Derivatives' Adsorption Behavior on the Pt (111) Surface. Available from: [Link]

  • Jackson, G. E. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]

  • National Institutes of Health. Heterocycles in Medicinal Chemistry II. Available from: [Link]

  • National Institutes of Health. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]

  • OECD. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. Available from: [Link]

  • ScienceOpen. Synthesis, structure, and reactivity of crystalline molecular complexes of the {[C5H3(SiMe3)2]3Th}1− anion containing thorium. Available from: [Link]

  • MDPI. Er(III) and Yb(III) Complexes with a Tripodal Nitroxyl Radical: Magnetochemical Study and Ab Initio Calculations. Available from: [Link]

  • American Society for Microbiology. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available from: [Link]

  • Anveshana's International Publication. EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]

  • Scribd. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Available from: [Link]

Sources

Crystallographic Data Validation for N-(oxan-3-yl)pyridine-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of small-molecule pharmacophores is a non-negotiable step in the pipeline. N-(oxan-3-yl)pyridine-4-carboxamide —a molecule featuring a rigid pyridine-4-carboxamide core coupled to a conformationally flexible oxan-3-yl (tetrahydropyran) ring—presents a classic crystallographic challenge. The dichotomy between its rigid, planar hydrogen-bonding network and the dynamic flexibility of the oxan ring makes it an ideal benchmark compound.

This guide objectively compares the three leading crystallographic validation and refinement platforms—Olex2 (SHELXL) , Phenix (eLBOW) , and PLATON/CheckCIF —evaluating their performance in resolving, refining, and validating the structural integrity of this compound in both standalone and co-crystal environments.

The Model Compound: Structural & Validation Challenges

N-(oxan-3-yl)pyridine-4-carboxamide contains several features that stress-test crystallographic software:

  • Conformational Disorder: The oxan ring frequently exhibits static disorder in the solid state, adopting multiple overlapping chair conformations.

  • Hydrogen-Bonding Networks: The pyridine nitrogen (acceptor), carboxamide N-H (donor), and carboxamide C=O (acceptor) form complex intermolecular networks. Incorrect assignment of the carboxamide orientation (O vs. NH2/NH) is a common crystallographic error.

  • Anisotropic Displacement: Distinguishing between true static disorder and dynamic thermal vibration requires rigorous mathematical restraints during refinement.

Comparative Analysis of Validation Platforms

Platform 1: Olex2 (Powered by SHELXL)
  • Primary Use Case: Standalone small-molecule single-crystal X-ray diffraction (SCXRD).

  • Performance: Olex2 provides a highly interactive real-space refinement environment[1]. Its backend, SHELXL, refines against

    
     (squared structure factors) rather than 
    
    
    
    . This is a critical mathematical choice because it allows the inclusion of weak reflections with negative measured intensities (due to background subtraction), which are vital for high-resolution structural accuracy[2].
  • Handling the Oxan Ring: Olex2 excels at handling the oxan ring's disorder by allowing the user to easily apply SADI (Similar Distance) and RIGU (Rigid Body) restraints, ensuring that the anisotropic displacement parameters (ADPs) of the disordered ring components remain chemically sensible[3].

Platform 2: Phenix (eLBOW & phenix.refine)
  • Primary Use Case: Macromolecular co-crystallography (e.g., the compound bound to a target kinase).

  • Performance: When N-(oxan-3-yl)pyridine-4-carboxamide is bound to a protein, the diffraction resolution is typically lower (e.g., 2.0 Å – 3.0 Å). At this resolution, the ligand cannot be freely refined. The electronic Ligand Builder and Optimization Workbench (eLBOW) generates highly accurate geometric restraints using AM1 semi-empirical quantum mechanical optimization[4].

  • Handling the Oxan Ring: eLBOW automatically calculates the lowest-energy chair conformation and applies strict torsion angle restraints, preventing the oxan ring from distorting into physically impossible geometries during protein refinement[4].

Platform 3: PLATON / CheckCIF
  • Primary Use Case: Final geometric, symmetry, and publication validation (The IUCr Gold Standard).

  • Performance: PLATON acts as the ultimate, unbiased gatekeeper. It does not refine the structure; it interrogates the final .cif file for physical and crystallographic impossibilities[5].

  • Validation Output: It generates a self-validating report categorized into Alert Levels (A, B, C, and G). For our model compound, PLATON will aggressively flag missed symmetry (e.g., if the structure was incorrectly solved in

    
     instead of 
    
    
    
    ) and verify that the hydrogen bond geometries fall within established van der Waals radii[6].

Workflow Visualization

The following diagram illustrates the comparative data flow from raw diffraction data through the respective refinement engines and into final validation.

G Data Diffraction Data (N-(oxan-3-yl)pyridine-4-carboxamide) Olex2 Olex2 / SHELXL (Small Molecule Refinement) Data->Olex2 Phenix Phenix.ligand (Macromolecular Co-crystal) Data->Phenix Refine1 Anisotropic Displacement & H-Atom Treatment Olex2->Refine1 Refine2 Restraint Generation (eLBOW AM1 Optimization) Phenix->Refine2 Platon PLATON / CheckCIF (IUCr Geometric Validation) Validate Alert Generation (A, B, C Levels) Platon->Validate Refine1->Platon Refine2->Platon CIF Validated CIF Ready for Deposition Validate->CIF

Comparative crystallographic validation workflow for small molecule and co-crystal environments.

Quantitative Performance Comparison

ParameterOlex2 (SHELXL)Phenix (eLBOW)PLATON / CheckCIF
Primary Target Small Molecules (< 2000 Da)Macromolecular LigandsUniversal Validation
Refinement Target

(Handles negative intensities)
Maximum Likelihood (ML)N/A (Read-only validation)
Disorder Handling Manual/GUI-driven (PART instructions)Automated via predefined restraintsFlags unresolved voids & ADPs
H-Atom Treatment Riding model (AFIX) at neutron distancesForce-field optimized placementFlags artificially short X-ray C-H bonds
Output Metric

,

, Goodness-of-Fit (GooF)
Real-Space Correlation CoefficientAlert Levels (A, B, C, G)

Experimental Protocol: Crystallization & Data Collection

To generate a self-validating crystallographic dataset, the physical experiment must be designed to minimize dynamic artifacts.

Step 1: Solvent Selection & Crystallization

  • Action: Dissolve 50 mg of N-(oxan-3-yl)pyridine-4-carboxamide in a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate. Allow to crystallize via slow evaporation at 20 °C.

  • Causality: Ethanol provides hydrogen-bond stabilization for the carboxamide moiety, while ethyl acetate solvates the hydrophobic oxan ring. This dual-solvent approach prevents rapid precipitation, promoting the slow, ordered growth required for diffraction-quality single crystals.

Step 2: Cryogenic Data Collection

  • Action: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo K

    
     source (
    
    
    
    Å) and cool to 100 K using an open-flow nitrogen cryostat.
  • Causality: Cooling to 100 K drastically reduces the Debye-Waller factor (thermal motion of the atoms). This is critical for the oxan ring: at room temperature, thermal vibration blurs the electron density, making it impossible to tell if the ring is vibrating or statically disordered. At 100 K, thermal motion is frozen, allowing the software to clearly resolve distinct, overlapping structural conformations.

Step 3: Data Reduction & Internal Validation

  • Action: Integrate the diffraction frames and apply a multi-scan absorption correction.

  • Self-Validation Check: Before proceeding to Olex2 or Phenix, check the internal merging

    
    -factor (
    
    
    
    ). A valid dataset must have an
    
    
    . If
    
    
    , the Laue symmetry has likely been assigned incorrectly, or the crystal is twinned. Do not proceed to refinement until the raw data passes this internal control.

Mechanistic Insights: The Causality of Validation

Why do we rely on these specific validation checks for N-(oxan-3-yl)pyridine-4-carboxamide?

  • The Hydrogen Atom Problem: In X-ray crystallography, X-rays scatter off electron clouds. Because a hydrogen atom's single electron is pulled toward its parent atom (e.g., the Nitrogen in the carboxamide), X-ray determined N-H bonds appear artificially short[3]. Validation tools like CheckCIF will throw an Alert if you attempt to freely refine hydrogen positions. Instead, SHELXL uses a "riding model" (AFIX instructions), placing the hydrogens at idealized distances derived from neutron diffraction (e.g., 0.86 Å for N-H), ensuring thermodynamic accuracy[2].

  • Carboxamide Flipping: The electron density of an oxygen atom (8 electrons) and an NH2 group (9 electrons) are nearly indistinguishable at standard resolutions. If the carboxamide group is modeled backwards, Olex2 might not immediately fail, but PLATON will flag a "Hydrogen Bond Donor/Acceptor Clash"[5]. The validation software analyzes the surrounding environment, recognizing that an oxygen atom cannot act as a hydrogen bond donor to a neighboring pyridine nitrogen.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Moriarty, N. W., Grosse-Kunstleve, R. W., & Adams, P. D. (2009). "electronic Ligand Builder and Optimization Workbench (eLBOW): a tool for ligand coordinate and restraint generation." Acta Crystallographica Section D: Biological Crystallography, 65(10), 1074-1080. URL:[Link]

Sources

Safety Operating Guide

N-(oxan-3-yl)pyridine-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for N-(oxan-3-yl)pyridine-4-carboxamide

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores and building blocks into drug discovery pipelines. N-(oxan-3-yl)pyridine-4-carboxamide is a versatile intermediate featuring a pyridine ring and a tetrahydropyran (oxan) moiety connected via an amide linkage. While highly valuable for synthesizing kinase inhibitors and receptor modulators, its structural components dictate strict handling and disposal protocols.

The causality behind these strict protocols is chemical: the pyridine nitrogen and amide group can generate toxic nitrogen oxides (NOx) if improperly combusted, and the compound itself poses localized irritation risks. This guide provides a self-validating, mechanistic protocol for the safe operational handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profiling & Hazard Assessment

Before designing a disposal plan, we must understand the physical and chemical nature of the waste. The table below summarizes the quantitative and qualitative data that dictate our logistical approach.

Property / ParameterValue / CharacteristicOperational Implication
Chemical Class Pyridine-4-carboxamide derivativeGenerates NOx upon combustion; requires flue gas scrubbing[1].
Physical State Solid (Crystalline/Powder)Dust generation risk; requires HEPA-filtered ventilation or wet-wiping[2].
Solubility Profile Soluble in DMSO, DMF, MeOH, DCMLiquid waste will primarily present as organic solvent mixtures.
Halogen Content Non-halogenated (unless salt form)Segregate into "Non-Halogenated Organic Waste" streams.
Primary Hazards Skin, Eye, and Respiratory IrritantMandates standard PPE (nitrile gloves, safety goggles, lab coat)[2].

Spill Response and Containment Methodology

In the event of an accidental release, immediate containment prevents aerosolization and cross-contamination. The causality behind this protocol is to minimize airborne particulate matter while ensuring complete chemical recovery.

Step-by-Step Spill Recovery Protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory's HVAC or fume hood ventilation is operating optimally to capture any aerosolized particulates.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended for concentrated powders), safety goggles, and a particulate respirator (N95 or higher) if the spill is outside a ventilated enclosure.

  • Suppress Dust Formation: Do not dry sweep. Lightly moisten the spilled solid with a compatible solvent (e.g., a small amount of water or ethanol) to bind the powder. This physical binding prevents the inhalation hazard associated with pyridinecarboxamide dusts[2].

  • Mechanical Collection: Use non-sparking tools (e.g., a plastic scoop) to collect the moistened material. Avoid using reactive metal tools that could scrape and spark.

  • Primary Packaging: Transfer the collected material into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe, to remove residual microscopic traces. Place all cleaning materials (paper towels, wipes) into the same solid waste container.

Waste Segregation and Lab-Packing Logistics

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to exothermic reactions or toxic gas release. N-(oxan-3-yl)pyridine-4-carboxamide waste typically presents in two forms: bulk solid waste and dissolved liquid waste.

Step-by-Step Segregation Protocol:

  • Solid Waste Segregation: Place unreacted bulk powder, contaminated consumables (pipette tips, weighing boats), and spill cleanup materials into a dedicated "Solid Organic Waste" container. Do not mix with oxidizing agents.

  • Liquid Waste Segregation (Organic): If the compound is dissolved in solvents like DMSO or Methanol, transfer the solution to a "Non-Halogenated Organic Solvent" carboy. Critical Check: Ensure the water content of the solvent waste does not exceed 10% if destined for standard fuel-blending, as excess water lowers the BTU value for incineration[3].

  • Liquid Waste Segregation (Aqueous): If the compound is in an aqueous buffer, adjust the pH to a neutral range (pH 6-8) before transferring to an "Aqueous Chemical Waste" container.

  • GHS/RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Contains: N-(oxan-3-yl)pyridine-4-carboxamide, [Solvent Name]" and display the "Irritant" pictograms.

G Start N-(oxan-3-yl)pyridine-4-carboxamide Waste Generated CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer CheckSolvent Identify Solvent Type Liquid->CheckSolvent Label Apply GHS/RCRA Compliant Labeling SolidContainer->Label Aqueous Aqueous Waste (pH adjusted) CheckSolvent->Aqueous Organic Organic Solvent Waste (Non-Halogenated) CheckSolvent->Organic Aqueous->Label Organic->Label Storage Transfer to Secondary Containment Area Label->Storage Disposal High-Temperature Incineration Facility Storage->Disposal

Workflow for segregation and disposal of N-(oxan-3-yl)pyridine-4-carboxamide waste.

Final Disposal and Incineration Logistics

Because this compound contains a pyridine ring and an amide group, it cannot be disposed of in standard landfills or flushed down the drain. Untreated laboratory chemical disposal into landfills will contaminate ground and surface waters[4].

Disposal Methodology:

  • Lab-Packing: Engage a certified hazardous waste management vendor. The vendor will perform "lab-packing," a process where smaller containers of compatible chemical waste are carefully sorted, over-packed into larger UN-rated drums, and padded with an inert absorbent material to ensure safe transport[4].

  • Manifest Generation: Generate a Uniform Hazardous Waste Manifest. This document tracks the waste from "cradle to grave," ensuring legal compliance and transferring liability to the disposal facility.

  • Controlled Incineration: The ultimate disposal method for N-(oxan-3-yl)pyridine-4-carboxamide is high-temperature controlled incineration. The facility must be equipped with flue gas scrubbing technology. Mechanistic Rationale: At high temperatures (>1000°C), the organic framework is oxidized to CO₂ and H₂O. However, the nitrogen atoms in the pyridine and amide groups will form nitrogen oxides (NOx). Flue gas scrubbers (typically utilizing alkaline solutions) neutralize these acidic NOx gases before they can be released into the atmosphere, preventing environmental toxicity[1].

By adhering to these stringent, self-validating protocols, laboratories can ensure the safe handling of N-(oxan-3-yl)pyridine-4-carboxamide, protecting both personnel and the environment while maintaining uninterrupted drug discovery operations.

References

  • Material Safety Data Sheet - Isonicotinamide, 99% Source: Cole-Parmer URL:[Link]

  • Laboratory Chemical Disposal Source: Environmental Marketing Services URL:[Link]

  • Lab Pack Services - Laboratory Chemical Disposal Source: Republic Services URL:[Link]

  • General Laboratory Chemical Waste Management Source: University of Oslo (UiO) URL:[Link]

Sources

Personal protective equipment for handling N-(oxan-3-yl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to ensure your laboratory operates with zero occupational exposure incidents when handling uncharacterized or novel active pharmaceutical ingredients (APIs).

Handling N-(oxan-3-yl)pyridine-4-carboxamide presents a classic "black box" safety challenge. This compound combines a pyridine-4-carboxamide pharmacophore—a motif frequently utilized in potent kinase inhibitors and enzymatic modulators—with an oxane (tetrahydropyran) ring. Because it is a novel research chemical, standard toxicological data (such as established LD50 or long-term exposure limits) are unavailable, and standard IC50 values often fail to capture complex mechanisms of cellular damage[1].

To build a fail-safe environment, we must move beyond basic safety data sheets and implement a rigorous, self-validating safety architecture based on the NIOSH Occupational Exposure Banding (OEB) framework[2].

Hazard Assessment & Quantitative PPE Matrix

The safe handling of early-development APIs is predicated on understanding that when sufficient data to derive an Occupational Exposure Limit (OEL) is absent, we must default to stringent containment[2]. For N-(oxan-3-yl)pyridine-4-carboxamide, we assign a default OEB 4 classification. This assumes the compound is highly pharmacologically active and requires airborne exposure to be kept below 10 µg/m³.

The following table summarizes the quantitative scaling of Personal Protective Equipment (PPE) required based on the mass of the compound being handled.

Operational ScaleEstimated OEBAirborne TargetRespiratory PPEDermal PPEEye/Face PPE
< 10 mg (Analytical)OEB 310 - 100 µg/m³N95 / P100 Particulate RespiratorDouble Nitrile (4 mil)Chemical Safety Goggles
10 mg - 1 g (Bench)OEB 41 - 10 µg/m³Half-mask Elastomeric (P100)Double Nitrile (8 mil outer)Goggles + Face Shield
> 1 g (Scale-up)OEB 4 / 5< 1 µg/m³PAPR with HEPA filtersTyvek Suit, Butyl/NitrileIntegrated PAPR Hood

Note: The OSHA Laboratory Standard requires that all PPE selections be integrated into a formal, written Chemical Hygiene Plan capable of protecting employees from unknown health hazards[3].

Operational Workflow & Causality

To ensure absolute safety, every procedure must be treated as a self-validating system where the success of the safety measure can be actively proven during the experiment. Since many chemicals used in research are hazardous, it is prudent to minimize exposure through strict engineering controls rather than relying solely on PPE[4].

Workflow A N-(oxan-3-yl)pyridine-4-carboxamide B NIOSH OEB Assessment A->B Identify Hazard C Primary Containment (VBE) B->C Default OEB 4 D PPE Selection (PAPR, Nitrile) C->D Secondary Barrier E Gravimetric Dispensing D->E Execution F Decontamination & Disposal E->F Post-Operation

Caption: Workflow for PPE selection and handling of novel API intermediates.

Protocol 1: Gravimetrically Validated Dispensing

Step 1: Environmental Preparation Ensure the Ventilated Balance Enclosure (VBE) or chemical fume hood is operating at a face velocity of 80-100 fpm. Lay down a disposable, static-dissipative bench mat.

  • Causality: N-(oxan-3-yl)pyridine-4-carboxamide is a dry organic powder. The tetrahydropyran (oxane) oxygen can participate in hydrogen bonding, but in a dry state, the powder is highly susceptible to static charge accumulation. This static can cause the powder to "jump" off the spatula, creating an invisible aerosolized inhalation hazard.

Step 2: PPE Donning & Static Neutralization Don double nitrile gloves. Use an anti-static ionizer (e.g., Zerostat gun) on both the weighing spatula and the receiving vial before opening the source container.

  • Causality: While nitrile provides an excellent dry barrier, solvents commonly used to dissolve pyridine-4-carboxamide derivatives (like DMSO) rapidly permeate nitrile, carrying the dissolved API directly through the glove matrix into the skin. The inner glove acts as a fail-safe during the critical seconds needed to doff a contaminated outer glove.

Step 3: Transfer and Self-Validation Transfer the required mass.

  • Self-Validating System (Mass Balance): Weigh the source vial before and after dispensing (ΔS). Weigh the receiving vial before and after (ΔR). The delta of the source must exactly equal the delta of the receiver (ΔS = ΔR). Any discrepancy >0.5 mg indicates an uncontained micro-spill or aerosolized loss, triggering immediate localized decontamination.

Decontamination and Waste Disposal Plan

In the event of a spill, or during routine post-operation cleanup, standard soap and water are insufficient for this specific pharmacophore.

Decon S1 Contaminated Surface S2 1% Acetic Acid Wash S1->S2 Protonate Pyridine S3 Solvent Wipe (EtOH) S2->S3 Remove Organics S4 UV Illumination Check S3->S4 Verify Cleanliness S5 Hazardous Waste S4->S5 Incineration

Caption: Logical sequence for chemical spill decontamination and waste disposal.

Protocol 2: Acid-Catalyzed Surface Decontamination

Step 1: Chemical Neutralization Wipe Spray the affected area with a 1% Acetic Acid in Water solution. Wipe inward from the edges of the spill using absorbent pads.

  • Causality: The pyridine nitrogen in N-(oxan-3-yl)pyridine-4-carboxamide is weakly basic. A standard water wipe will merely smear the hydrophobic powder across the bench. Using a slightly acidic solution protonates the pyridine ring, converting the neutral molecule into a highly water-soluble pyridinium salt, ensuring complete physical removal.

Step 2: Organic Residue Removal Follow the acidic wash with a 70% Ethanol wipe to lift any remaining unprotonated organic residues.

Step 3: Self-Validation of Cleanliness

  • Self-Validating System (UV Inspection): Many pyridine-4-carboxamide derivatives exhibit weak fluorescence under 254 nm or 365 nm UV light. After the final ethanol wipe, turn off the ambient hood light and scan the surface with a handheld UV lamp. The complete absence of fluorescent speckling self-validates the effectiveness of the decontamination protocol.

Step 4: Waste Disposal Place all contaminated weigh boats, spatulas, and absorbent pads into a secondary containment bag. Label explicitly as "Toxic Organic Solid Waste - Pyridine Derivative" and dispose of via high-temperature incineration according to your facility's Chemical Hygiene Plan[3].

Comprehensive References

The protocols and hazard assessments detailed above are grounded in the following authoritative safety guidelines:

  • [2] Title: Pharmaceutical Exposure Control Banding Source: American Industrial Hygiene Association (AIHA) URL: [Link]

  • [4] Title: Laboratory Safety and Chemical Hygiene Plan Source: Northwestern University URL:[Link]

  • [3] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

Sources

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